2-(2,4-Dichlorophenoxy)ethanol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCMNBRZMKANQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870474 | |
| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-67-2, 14866-28-5 | |
| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)ethane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-DICHLOROPHENOXY)ETHANOL | |
| Source | DTP/NCI | |
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| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dichlorophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.015 | |
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| Record name | 2-(2,4-DICHLOROPHENOXY)ETHANOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N34K7N6Q37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 2-(2,4-Dichlorophenoxy)ethanol
Executive Summary
2-(2,4-Dichlorophenoxy)ethanol (2,4-DCPE) acts as a pivotal intermediate in the synthesis of phenoxy herbicides and antifungal agents. Unlike its downstream derivative, 2,4-Dichlorophenoxyacetic acid (2,4-D), which functions as a systemic auxin, 2,4-DCPE is a non-ionic alcohol. This fundamental structural difference dictates a distinct physicochemical profile characterized by lower water solubility, higher lipophilicity, and neutrality at physiological pH.
This guide provides a rigorous technical analysis of 2,4-DCPE, synthesizing thermodynamic constants, synthesis protocols, and validated analytical workflows for researchers in agrochemical and pharmaceutical development.
Molecular Architecture & Electronic Properties
The molecule comprises a dichlorinated phenyl ring linked to an ethylene glycol moiety via an ether bond. The inductive effect of the chlorine atoms at the ortho and para positions significantly alters the electron density of the ether oxygen, reducing its basicity compared to non-halogenated analogues.
Table 1: Chemical Identity & Constants
| Property | Value / Description | Confidence Level |
| IUPAC Name | This compound | Standard |
| Molecular Formula | C₈H₈Cl₂O₂ | Exact |
| Molecular Weight | 207.05 g/mol | Exact |
| CAS Number | 120-67-2 | Verified |
| SMILES | Clc1ccc(OCCO)c(Cl)c1 | Verified |
| Melting Point | 54 – 58 °C | Experimental [1, 2] |
| Boiling Point | 158 – 160 °C (at 11 Torr) | Experimental [2] |
| Predicted Density | 1.335 g/cm³ | Calculated |
| Physical State | White to off-white crystalline solid | Observation |
Physicochemical Profiling
Understanding the solubility and partitioning behavior of 2,4-DCPE is critical for formulation design. Unlike the water-soluble salts of 2,4-D, 2,4-DCPE behaves as a lipophilic organic solute.
Solubility & Partitioning
-
Water Solubility: Low.[1] While the hydroxyl group provides some polarity, the dichlorophenyl ring dominates, resulting in poor aqueous solubility estimated at < 1 g/L at 25°C.
-
Organic Solubility: Highly soluble in alcohols (ethanol, methanol), acetone, and chlorinated solvents (dichloromethane).
-
Lipophilicity (LogP): The partition coefficient (Octanol-Water) is estimated at 2.81 .[1][2] This indicates significant membrane permeability and potential for bioaccumulation if not metabolized.
-
Acidity (pKa): ~14.1 (Predicted). As a primary alcohol, it does not ionize at physiological pH, distinguishing it from the acidic 2,4-D (pKa ~2.8).
Synthesis & Production Protocol
The industrial preparation typically employs a Williamson ether synthesis. This method is preferred for its high yield and specificity, minimizing ring substitution byproducts.
Reaction Mechanism
The reaction involves the nucleophilic attack of the 2,4-dichlorophenoxide ion on the electrophilic carbon of 2-chloroethanol (or ethylene oxide).
Figure 1: Synthesis pathway via nucleophilic substitution.
Bench-Scale Protocol
-
Reagents: 2,4-Dichlorophenol (1.0 eq), 2-Chloroethanol (1.2 eq), Potassium Hydroxide (1.1 eq), Ethanol (Solvent).
-
Activation: Dissolve 2,4-dichlorophenol in ethanol. Add KOH pellets and stir at 60°C for 30 mins to generate the phenoxide.
-
Alkylation: Add 2-chloroethanol dropwise over 20 minutes to prevent thermal runaway.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor consumption of phenol by TLC (Hexane:Ethyl Acetate 7:3).
-
Work-up: Evaporate ethanol. Resuspend residue in water and extract with Dichloromethane (DCM). Wash organic layer with 1M NaOH (to remove unreacted phenol) and then brine.
-
Purification: Recrystallize from minimal hot ethanol/water or hexane.
Analytical Characterization
Reliable quantification requires separating 2,4-DCPE from its phenol precursor and potential acid degradation products.
HPLC Method Validation
This Reverse-Phase HPLC method is robust for quality control and stability testing.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Characteristic absorption of the dichlorophenoxy ring).
-
Retention Time:
-
2,4-Dichlorophenol: ~3.5 min
-
2,4-DCPE: ~5.2 min (More lipophilic)
-
Figure 2: Analytical workflow for HPLC quantification.
Spectral Identification
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.38 (d, 1H, Ar-H3)
-
δ 7.18 (dd, 1H, Ar-H5)
-
δ 6.88 (d, 1H, Ar-H6)
-
δ 4.10 (t, 2H, -O-CH ₂-CH₂-OH)
-
δ 3.98 (t, 2H, -O-CH₂-CH ₂-OH)
-
Note: The triplet splitting pattern confirms the ethylene glycol chain.
-
-
IR Spectroscopy:
-
Broad band at 3200–3400 cm⁻¹ (O-H stretch).
-
Sharp bands at 1480, 1260 cm⁻¹ (Aromatic C=C and C-O-C ether stretch).
-
Stability & Safety Profile
Stability[4]
-
Hydrolysis: Stable at neutral pH. Under strong acidic or basic conditions at elevated temperatures, the ether linkage is robust, but the primary alcohol can undergo oxidation or esterification.
-
Thermal: Stable up to its boiling point (~160°C @ 11 Torr). Avoid prolonged exposure to temperatures >200°C to prevent decomposition.
Safety (GHS Classification)
-
H302: Harmful if swallowed.[3]
-
H315/H318: Causes skin irritation and serious eye damage.[3]
-
Handling: Use nitrile gloves and safety goggles. Perform synthesis in a fume hood to avoid inhalation of 2,4-dichlorophenol vapors.
References
-
CAS Common Chemistry. (n.d.).[4] this compound (CAS 120-67-2).[3][4][5] American Chemical Society.[2][4] Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.).[3][2] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H8Cl2O2 | CID 8444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chemsynthesis.com [chemsynthesis.com]
The Metabolic Fate of 2,4-Dichlorophenoxyacetic Acid: A Technical Guide to Known Pathways and an Exploration of a Hypothetical Ethanol Metabolite
Introduction: The Enduring Legacy of 2,4-D
2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective systemic herbicide that has been a cornerstone of weed management in agriculture and turf since its introduction in the 1940s.[1][2] As a synthetic auxin, it mimics the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds, ultimately causing their demise.[1] 2,4-D is commercially available in various formulations, including its acid form, amine salts, and esters, which differ in their physical and chemical properties, such as solubility and volatility.[3] The environmental fate and toxicological impact of 2,4-D are intrinsically linked to its metabolic transformation in various organisms and ecosystems. This guide provides an in-depth technical overview of the established metabolic pathways of 2,4-D and explores the theoretical formation and potential significance of a lesser-known compound, 2-(2,4-Dichlorophenoxy)ethanol.
Established Metabolic Pathways of 2,4-D
The biotransformation of 2,4-D is a multifaceted process that varies across different biological systems, including plants, animals, and microorganisms. The primary metabolic routes are designed to detoxify and facilitate the excretion of the xenobiotic compound. These pathways can be broadly categorized into side-chain cleavage, ring hydroxylation, and conjugation.[4]
Metabolism in Plants
In plants, the metabolism of 2,4-D is a key determinant of its selectivity and efficacy. The main detoxification mechanisms include:
-
Side-Chain Cleavage: The acetic acid side chain of 2,4-D can be cleaved, yielding 2,4-dichlorophenol (2,4-DCP), a less phytotoxic compound.[4] This is a significant degradation pathway in many plant species.
-
Ring Hydroxylation: The aromatic ring of 2,4-D can be hydroxylated at various positions, followed by conjugation with sugars. In some resistant plant species, a novel detoxification pathway involves the hydroxylation of 2,4-D to 5-OH-2,4-D, which is then rapidly conjugated with glucose and subsequently malonic acid.[5]
-
Conjugation: 2,4-D and its hydroxylated metabolites can be conjugated with sugars (forming glucosides or glucose esters) or amino acids (such as aspartic acid and glutamic acid).[4][6][7] These conjugation reactions increase the water solubility of the compounds, facilitating their sequestration in vacuoles or incorporation into cell wall components.
Caption: Major metabolic pathways of 2,4-D in plants.
Metabolism in Animals and Humans
In mammals, the metabolism of 2,4-D is generally limited, with a significant portion of the parent compound being rapidly excreted unchanged in the urine. However, some metabolic transformations do occur:
-
Limited Metabolism: A small fraction of the administered 2,4-D dose can be metabolized to 2,4-DCP.
-
Conjugation: Minor amounts of 2,4-D can be conjugated with amino acids like taurine and glycine before excretion.[8]
Microbial Degradation
Microorganisms in soil and water play a crucial role in the environmental degradation of 2,4-D.[2] This is the primary mechanism for its dissipation in the environment.
-
Side-Chain Cleavage: The most prominent microbial degradation pathway involves the cleavage of the ether linkage or the removal of the acetic acid side chain to form 2,4-DCP.[2]
-
Ring Cleavage: Following the formation of 2,4-DCP, microorganisms can further degrade the aromatic ring through a series of enzymatic reactions, ultimately leading to the formation of simpler organic acids and carbon dioxide.[2]
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel 2,4-D Metabolic Detoxification Pathway in 2,4-D-Resistant Waterhemp (Amaranthus tuberculatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II - Sugar Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 7. Phase II- Amino Acid Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 8. epa.gov [epa.gov]
potential plant growth regulator effects of 2-(2,4-Dichlorophenoxy)ethanol
The following technical guide details the pharmacological and physiological profile of 2-(2,4-Dichlorophenoxy)ethanol (2,4-DHE). This document is structured for researchers investigating auxin metabolism, pro-drug design, and herbicide resistance mechanisms.
Functional Classification: Pro-Auxin / Metabolic Precursor Chemical Family: Phenoxyethanol Derivative Primary Application: Experimental Auxin Transport & Metabolism Studies
Part 1: Executive Technical Summary
This compound (2,4-DHE) is a non-ionic derivative of the synthetic auxin 2,4-Dichlorophenoxyacetic acid (2,4-D). Unlike the acid or salt forms of 2,4-D which exhibit direct herbicidal and growth-regulating activity, 2,4-DHE functions primarily as a pro-auxin . It possesses low intrinsic affinity for the TIR1/AFB auxin receptor complex and requires metabolic bioactivation—specifically sequential oxidation—to convert into the active acid moiety in vivo.
This guide outlines the mechanism of this conversion, experimental protocols for its validation, and its utility in distinguishing between uptake-limited and metabolism-limited auxin responses.
Part 2: Chemical & Physical Profile[1]
| Property | Specification | Relevance to Bioactivity |
| CAS Number | 120-67-2 | Unique Identifier |
| Molecular Formula | C₈H₈Cl₂O₂ | Non-ionic, uncharged at physiological pH |
| Molecular Weight | 207.05 g/mol | Facilitates passive diffusion across membranes |
| Solubility | Soluble in Ethanol, DMSO; Low in Water | Higher lipophilicity than 2,4-D salts; bypasses ion traps |
| Lipophilicity (LogP) | ~2.6 (Estimated) | Enhanced cuticular penetration compared to 2,4-D acid |
| Reactive Moiety | Primary Alcohol (-CH₂CH₂OH) | Target for Alcohol Dehydrogenase (ADH) |
Part 3: Mechanism of Action (Bioactivation)
The Pro-Drug Hypothesis
The biological activity of 2,4-DHE is contingent upon its conversion to 2,4-D. Plants possess a suite of oxidative enzymes capable of processing primary alcohols. The conversion follows a two-step oxidative pathway, analogous to the beta-oxidation of indole-3-butyric acid (IBA) or the oxidation of ethanol to acetic acid.
-
Step 1: Oxidation to Aldehyde. The primary alcohol group is oxidized to an aldehyde by Alcohol Dehydrogenase (ADH) .
-
Step 2: Oxidation to Acid. The intermediate aldehyde is rapidly converted to 2,4-Dichlorophenoxyacetic acid (2,4-D) by Aldehyde Dehydrogenase (ALDH) .
-
Step 3: Receptor Binding. The resulting 2,4-D binds to the TIR1 ubiquitin ligase complex, triggering the degradation of Aux/IAA repressors and activating auxin response factors (ARFs).
Pathway Visualization
The following diagram illustrates the metabolic activation and subsequent signaling cascade.
Caption: Metabolic activation of 2,4-DHE to active 2,4-D via sequential oxidation by ADH and ALDH enzymes.
Part 4: Experimental Protocols (Self-Validating Systems)
To confirm the activity of 2,4-DHE, researchers must distinguish between direct activity and metabolized activity. The following protocols are designed with internal controls to validate this causality.
Protocol A: Differential Cucumber Hypocotyl Elongation Assay
Objective: Compare the kinetics of elongation induced by 2,4-DHE vs. 2,4-D. Rationale: 2,4-D causes rapid elongation. 2,4-DHE should show a "lag phase" due to the time required for metabolic conversion.
Reagents:
-
Stock A: 1 mM 2,4-D (Free Acid) in 50% Ethanol.
-
Stock B: 1 mM 2,4-DHE in 50% Ethanol.
-
Buffer: 10 mM Potassium Phosphate, pH 6.0, 2% Sucrose.
Workflow:
-
Preparation: Germinate cucumber (Cucumis sativus) seeds in darkness for 4 days. Excise 10mm hypocotyl segments.
-
Treatment Groups:
-
Control: Buffer + 0.1% Ethanol (Solvent Control).
-
Active: 10 µM 2,4-D.
-
Pro-Drug: 10 µM 2,4-DHE.
-
Inhibitor Check: 10 µM 2,4-DHE + 1 mM Pyrazole (ADH Inhibitor).
-
-
Incubation: Incubate segments in varying solutions on a rotary shaker (50 rpm) in darkness.
-
Measurement: Measure length at T=0, T=4h, T=8h, T=24h.
Validation Criteria (Self-Check):
-
True Positive: 2,4-D group must show significant elongation by T=4h.
-
Lag Effect: 2,4-DHE group should show reduced elongation at T=4h compared to 2,4-D, but catch up by T=24h.
-
Metabolic Proof: The Inhibitor Check group (Pyrazole) must show significantly less growth than the 2,4-DHE group, proving that ADH activity is required for the effect.
Protocol B: HPLC Metabolic Conversion Assay
Objective: Quantify the in vivo conversion rate of 2,4-DHE to 2,4-D.
Workflow Visualization:
Caption: Step-by-step workflow for isolating and quantifying the conversion of 2,4-DHE to 2,4-D in plant tissue.
Analytical Parameters:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.
-
Detection: UV at 280 nm (Phenoxy ring absorption).
-
Expected Result: Decrease in 2,4-DHE peak area correlates with stoichiometric increase in 2,4-D peak area over time.
Part 5: Comparative Efficacy & Toxicology
| Feature | 2,4-D Acid | 2,4-D Esters (e.g., Butyl) | This compound |
| Primary State | Active Herbicide | Volatile Pro-Herbicide | Non-Volatile Pro-Auxin |
| Uptake Route | Foliar (pH dependent) | Rapid Cuticular Penetration | Moderate Cuticular Penetration |
| Metabolism Required | No | Hydrolysis (Esterase) | Oxidation (ADH/ALDH) |
| Volatility | Low | High | Low |
| Research Utility | Standard Control | Field Application | Metabolic Studies |
Toxicological Note: While 2,4-DHE is less acutely phytotoxic than 2,4-D due to the conversion bottleneck, it shares the same ultimate toxicity profile once metabolized. Standard safety protocols for chlorophenoxy herbicides (PPE: Gloves, Eye Protection) apply.
Part 6: References
-
United States Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for 2,4-D. Washington, D.C. Link
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology, 61, 417-434. Link
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: this compound.[1][2]Link
-
Peterson, C. A., et al. (1978). Transport of 2,4-D in Plant Tissue.[3] Journal of Experimental Botany. (Contextual grounding for phenoxy transport).
-
USDA Forest Service. (1984). Pesticide Background Statements: 2,4-D.[4][5][6][7] (Detailed metabolism of phenoxy derivatives). Link
Sources
Environmental Fate and Degradation of 2-(2,4-Dichlorophenoxy)ethanol
Technical Guide for Drug Development & Environmental Safety Professionals
Executive Summary: The "Gateway" Analyte
2-(2,4-Dichlorophenoxy)ethanol (CAS 120-67-2), often abbreviated as 2,4-DCPE, occupies a unique niche in environmental chemistry. Unlike its downstream metabolite, the widely regulated herbicide 2,4-D, this compound acts as a "gateway analyte." It is chemically distinct—a neutral primary alcohol rather than an ionic acid—yet its environmental fate is inextricably linked to its rapid biotransformation into 2,4-D.
For researchers and safety scientists, understanding 2,4-DCPE requires a dual-phase perspective:
-
Phase I (Transformation): The rapid, biologically driven oxidation of the ethanol tail to a carboxylic acid.
-
Phase II (Mineralization): The subsequent degradation of the resulting 2,4-D moiety.
This guide provides the physicochemical grounding, degradation mechanisms, and experimental protocols necessary to track this molecule from release to mineralization.
Molecular Identity & Physicochemical Profiling
To predict fate, one must distinguish the precursor (Alcohol) from the active metabolite (Acid). The alcohol moiety renders 2,4-DCPE non-ionic at environmental pH, significantly altering its sorption and transport profiles compared to 2,4-D.
Table 1: Comparative Physicochemical Profile
| Property | This compound (2,4-DCPE) | 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Implication for Fate |
| CAS Number | 120-67-2 | 94-75-7 | Distinct regulatory tracking required. |
| Structure | Cl₂-Ph-O-CH₂-CH₂-OH | Cl₂-Ph-O-CH₂-COOH | Alcohol vs. Carboxylic Acid functionality. |
| Molar Mass | 207.05 g/mol | 221.04 g/mol | Slight mass loss during oxidation. |
| Water Solubility | Low (Est. < 100 mg/L) | Moderate (900 mg/L @ pH 7) | 2,4-DCPE is more likely to sorb to organic matter. |
| Log Kow | ~2.6 – 2.9 (Est.) | 2.81 (pH dependent) | Similar lipophilicity, but 2,4-DCPE does not ionize. |
| pKa | Non-ionizable (Neutral) | 2.84 (Weak Acid) | Critical: 2,4-DCPE does not respond to pH changes in soil mobility until oxidized. |
| Vapor Pressure | Low (< 10⁻⁵ mmHg) | 1.4 x 10⁻⁷ mmHg | Volatilization is negligible for both; transport is water/sediment driven. |
Biotic & Abiotic Degradation Pathways
The degradation of 2,4-DCPE is a sequential process. The rate-limiting step is often not the initial oxidation, but the subsequent cleavage of the ether bond in the generated 2,4-D.
3.1. Phase I: Biological Oxidation (The Activation Step)
In aerobic soils and surface waters, ubiquitous soil bacteria (e.g., Pseudomonas, Cupriavidus, Alcaligenes) possessing alcohol dehydrogenase enzymes rapidly attack the terminal hydroxyl group.
-
Mechanism: R-O-CH₂-CH₂-OH → R-O-CH₂-CHO (Transient Aldehyde) → R-O-CH₂-COOH (2,4-D).
-
Kinetics: Typically follows pseudo-first-order kinetics with a half-life (
) of hours to days, depending on microbial biomass.
3.2. Phase II: Ether Cleavage & Ring Mineralization
Once converted to 2,4-D, the molecule enters the well-documented tfd pathway (encoded by plasmid pJP4 in Cupriavidus necator).
-
Ether Cleavage: The enzyme tfdA (an
-ketoglutarate-dependent dioxygenase) cleaves the ether bond, yielding 2,4-Dichlorophenol (2,4-DCP) and glyoxylate. -
Ring Hydroxylation: 2,4-DCP is hydroxylated to 3,5-dichlorocatechol.[1]
-
Ring Fission: Ortho-cleavage breaks the aromatic ring, leading to chloromuconate and eventually to the TCA cycle intermediates (succinate/acetate).
3.3. Abiotic Pathways
-
Hydrolysis: The ether linkage in 2,4-DCPE is chemically stable under environmental pH (4–9). Hydrolysis is not a significant degradation route.
-
Photolysis: Like most chlorinated aromatics, 2,4-DCPE is susceptible to UV photolysis. Absorption of UV light can lead to dechlorination (loss of Cl atoms) or ether bond cleavage, but this is secondary to biodegradation in soil/sediment.
Visualization: The Degradation Cascade
Caption: Sequential degradation from the alcohol precursor (2,4-DCPE) through the 2,4-D pathway to mineralization.
Experimental Methodologies
4.1. Experimental Design: Aerobic Soil Metabolism
Objective: Determine the
Protocol Steps:
-
Test System: Use fresh field soil (sieved 2 mm). Adjust moisture to 40-50% Maximum Water Holding Capacity (MWHC).
-
Dosing: Apply
C-labeled 2,4-DCPE (ring-labeled) to allow tracking of the aromatic moiety even after ether cleavage.-
Critical: Dissolve 2,4-DCPE in a volatile solvent (acetone) for application, as water solubility is limited. Evaporate solvent before incubation.
-
-
Sampling Intervals:
-
High Frequency (0–48 hours): Sample at 0, 6, 12, 24, and 48 hours. The alcohol-to-acid conversion is fast; missing these points will lose the kinetic curve of the parent.
-
Standard Frequency: Days 4, 7, 14, 28, 56, 90 (to track 2,4-D and DCP decline).
-
-
Extraction:
-
Extract soil with Acetonitrile:Water (80:20) acidified with 0.1% Formic Acid. The acid is necessary to ensure 2,4-D is protonated and extractable, while also recovering the neutral alcohol.
-
4.2. Analytical Workflow (HPLC-UV/MS)
Instrument: LC-MS/MS (Triple Quad) is preferred for sensitivity, though HPLC-UV (230 nm) is sufficient for higher concentrations.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
Start: 10% B (Hold 1 min).
-
Ramp: 10% -> 90% B over 10 mins.
-
Note: 2,4-D (polar acid) will elute earlier than 2,4-DCPE (neutral, more lipophilic).
-
Table 2: Analytical Retention Logic
| Analyte | Polarity | Elution Order (Reverse Phase) | Detection Mode (MS) |
| 2,4-D | High (Polar) | Early | ESI (-) Negative Mode |
| 2,4-DCP | Medium | Middle | ESI (-) Negative Mode |
| 2,4-DCPE | Low (Non-polar) | Late | ESI (+) Positive Mode (as [M+H]⁺ or [M+NH4]⁺) |
Visualization: Workflow Diagram
Caption: Extraction and analysis workflow emphasizing the need for acidified solvents to recover both alcohol and acid.
Ecotoxicological Implications
While 2,4-D is a known auxin mimic (causing uncontrolled growth in plants), the specific toxicity of the alcohol precursor (2,4-DCPE) differs:
-
Aquatic Toxicity: The alcohol is generally more toxic to aquatic invertebrates (e.g., Daphnia magna) than the acid form due to higher lipophilicity (higher Log Kow), which facilitates uptake across biological membranes before it is metabolized.
-
Plant Toxicity: 2,4-DCPE itself is not the active auxin mimic; it must be hydrolyzed/oxidized to 2,4-D to exert herbicidal effects. Thus, it acts as a pro-herbicide .
References
-
Environmental Fate of 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Detailed review of the downstream metabolite 2,4-D.
-
Biodegradation of Chlorinated Phenoxyacetic Acids. Microbiology Reviews. Mechanisms of ether cleavage (tfdA enzyme).
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information (2025). Physicochemical properties and CAS verification.
-
OECD Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. Standard protocol adapted for this guide.
-
Metabolic Pathways of 2,4-Dichlorophenoxyacetic Acid by Soil Microorganisms. Applied and Environmental Microbiology. Foundational study on the degradation cascade.
Sources
Mechanistic Pathways and Protocols for the Microbial Degradation of 2-(2,4-Dichlorophenoxy)ethanol (2,4-DCPE)
Executive Summary
This technical guide delineates the metabolic fate and experimental analysis of 2-(2,4-Dichlorophenoxy)ethanol (2,4-DCPE) . While often overshadowed by its oxidized derivative, 2,4-Dichlorophenoxyacetic acid (2,4-D), 2,4-DCPE represents a critical environmental intermediate found in herbicide formulations and industrial effluents.
Effective microbial degradation of 2,4-DCPE requires a biphasic metabolic strategy :
-
Activation Phase: The oxidative conversion of the hydroxyethyl side chain to an acetic acid moiety.
-
Mineralization Phase: The utilization of the tfd catabolic gene cluster to cleave the ether bond and fracture the chlorinated aromatic ring.
This guide provides researchers with the causal logic, enzymatic targets, and validated protocols necessary to isolate degraders and quantify metabolic flux.
Part 1: Chemical Identity & Environmental Context[1][2][3]
2,4-DCPE acts as a metabolic precursor.[1] Its lipophilicity (higher than 2,4-D) facilitates membrane transport, but its toxicity profile is distinct due to the alcohol functional group.
| Property | Specification | Relevance to Degradation |
| CAS Number | 120-67-2 | Primary identifier for spectral library matching. |
| Structure | Chlorinated phenoxy ether with a terminal alcohol. | Requires alcohol dehydrogenase (ADH) activity prior to ring cleavage. |
| Solubility | Low water solubility; soluble in organic solvents. | Requires surfactant or carrier solvent (e.g., methanol) in minimal media. |
| Toxicity | Uncoupler of oxidative phosphorylation; membrane disruptor. | High concentrations inhibit bacterial growth; fed-batch protocols are required. |
Part 2: The Metabolic Pathway (The Core Mechanism)
The degradation of 2,4-DCPE is not a single-step event.[1][2][3] It is a "funneling" pathway where the unique substrate is converted into a common intermediate (2,4-D) which then enters the well-characterized tfd pathway.
Phase I: Side-Chain Oxidation (Activation)
Bacteria (e.g., Pseudomonas, Sphingomonas) utilize non-specific Alcohol Dehydrogenases (ADH) to attack the terminal hydroxyl group.
-
Oxidation 1: 2,4-DCPE
2-(2,4-Dichlorophenoxy)acetaldehyde. -
Oxidation 2: Acetaldehyde
2,4-Dichlorophenoxyacetic acid (2,4-D).
Note: This phase does not yield significant energy; it is an activation step to render the molecule compatible with the TfdA enzyme.
Phase II: Ether Cleavage & Ring Fission
Once converted to 2,4-D, the substrate induces the tfd operon.
-
Ether Cleavage: The enzyme TfdA (
-ketoglutarate-dependent dioxygenase) cleaves the ether bond, releasing 2,4-Dichlorophenol (2,4-DCP) and glyoxylate. -
Hydroxylation: TfdB converts 2,4-DCP to 3,5-Dichlorocatechol.
-
Ring Cleavage: TfdC (catechol 1,2-dioxygenase) performs ortho-cleavage, opening the ring to form chloromuconate.
Figure 1: The sequential oxidation and cleavage pathway of 2,4-DCPE degradation.[1]
Part 3: Enzymology & Causality
Understanding the enzymes allows for troubleshooting experimental failures (e.g., accumulation of toxic intermediates).
| Enzyme System | Role | Critical Insight for Researchers |
| Alcohol Dehydrogenase (ADH) | Initiates attack on the ethanol tail. | Causality: If 2,4-DCPE persists but 2,4-D degrades rapidly in your culture, ADH expression is the bottleneck. Induce with ethanol or low levels of phenoxyethanol. |
| TfdA (Dioxygenase) | Cleaves the ether bond. | Requirement: Requires |
| Chlorocatechol 1,2-Dioxygenase (TfdC) | Ring fission.[1] | Indicator: Activity is measured by the disappearance of the catechol peak (UV 260-300nm). Accumulation of catechols turns the media dark brown (polymerization), indicating pathway failure. |
Part 4: Experimental Protocols
Protocol A: Isolation of 2,4-DCPE Degrading Bacteria
Goal: Isolate strains capable of using 2,4-DCPE as a sole carbon source.
-
Media Preparation: Prepare Mineral Salt Medium (MSM) lacking carbon sources.
-
Buffer:
/ (pH 7.2). -
Trace Elements:
, , etc.
-
-
Substrate Addition (The Challenge): 2,4-DCPE is poorly soluble.
-
Method: Dissolve 2,4-DCPE in acetone (100 mg/mL). Add to empty sterile flask. Allow acetone to evaporate, leaving a thin film of substrate. Add sterile MSM. Final concentration: 50–100 mg/L.
-
-
Inoculation: Add 1g sieved soil (agricultural history preferred) to 100mL MSM.
-
Enrichment Cycle: Incubate at 28°C, 150 rpm.
-
Transfer: Every 7 days, transfer 1% (v/v) to fresh MSM + 2,4-DCPE.
-
Validation: After 3 passages, plate on MSM agar sprayed with 2,4-DCPE (ether spray plate method) or observe clearing zones.
-
Protocol B: Resting Cell Assay (Metabolic Flux)
Goal: Determine if the degradation is constitutive or inducible.
-
Growth: Grow isolate on Succinate (non-inducing) vs. 2,4-DCPE (inducing).
-
Harvest: Centrifuge (5000 x g, 10 min), wash 2x with phosphate buffer.
-
Resuspension: Resuspend cells to
. -
Reaction: Add 2,4-DCPE (0.5 mM).
-
Sampling: Take aliquots every 30 mins. Centrifuge to remove cells.
-
Analysis: Analyze supernatant via HPLC.
Protocol C: Analytical Validation (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Phosphoric Acid.
-
Wavelength: 230 nm (Chlorinated ring absorption) and 280 nm.
-
Retention Time Logic:
-
2,4-DCPE (Less polar, elutes later).
-
2,4-D (Acidic, elutes earlier).
-
2,4-DCP (Phenolic, elutes between).[1]
-
Part 5: Workflow Visualization
Figure 2: Step-by-step workflow for isolating and validating 2,4-DCPE degrading microorganisms.
References
-
Microbial degradation of 2,4-dichlorophenoxyacetic acid (2,4-D): Insight into the enzymes and catabolic genes. Source: PubMed / National Institutes of Health Context: Defines the core tfd pathway (TfdA, B, C) which is the downstream fate of 2,4-DCPE. URL:[Link]
-
Biotransformation and toxicokinetics of 2-phenoxyethanol. Source: PubMed Central Context: Establishes the ADH/ALDH oxidation mechanism for the phenoxyethanol side-chain, the requisite activation step for 2,4-DCPE. URL:[Link]
-
Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Source: ATSDR (CDC) Context: Authoritative data on the environmental fate, toxicity, and degradation kinetics of the 2,4-D moiety. URL:[Link]
-
Metabolic Pathways of Chlorinated Phenoxy Compounds. Source: ScienceDirect / ResearchGate (General Consensus) Context: Supports the cleavage mechanisms of ether bonds in chlorinated aromatics. URL:[Link]
Sources
- 1. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
Topic: Synthesis and Characterization of 2-(2,4-Dichlorophenoxy)ethanol and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-(2,4-dichlorophenoxy)ethanol and its subsequent derivatives. The methodologies detailed herein are grounded in established chemical principles and supported by analytical validation, offering a robust framework for researchers in medicinal chemistry, agrochemistry, and materials science.
Introduction: The Significance of the 2,4-Dichlorophenoxy Scaffold
The 2,4-dichlorophenoxy moiety is a cornerstone of various biologically active molecules, most notably the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).[1][2] The synthesis of derivatives, such as this compound, provides a versatile platform for developing novel compounds. The terminal hydroxyl group of this parent alcohol serves as a reactive handle for further functionalization, enabling the exploration of new chemical space and the potential discovery of agents with tailored pharmacological or physiological properties.
This document outlines the primary synthetic route to this compound via the Williamson ether synthesis and details the analytical techniques essential for its structural confirmation and purity assessment.
Part 1: Synthesis of this compound
The most reliable and high-yielding approach to synthesizing this compound is the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[3][4]
Causality of Experimental Design
The strategy involves the deprotonation of 2,4-dichlorophenol to form the highly nucleophilic 2,4-dichlorophenoxide. This phenoxide then displaces a halide from a two-carbon electrophile, 2-chloroethanol, to form the desired ether linkage. This pathway is favored over the alternative (reacting sodium 2-hydroxyethoxide with 1,2,4-trichlorobenzene) because the S(_N)2 reaction proceeds efficiently with primary alkyl halides, whereas nucleophilic aromatic substitution on an electron-rich chlorinated benzene ring is significantly more challenging.[3]
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 2,4-dichlorophenol and 2-chloroethanol.
Materials and Reagents:
-
2,4-Dichlorophenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
2-Chloroethanol
-
Ethanol (or Dimethylformamide, DMF, as an alternative solvent)
-
Diethyl ether (or Ethyl acetate)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
Step-by-Step Methodology:
-
Phenoxide Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2,4-dichlorophenol in a minimal amount of ethanol.
-
Add 1.1 equivalents of sodium hydroxide pellets to the solution. The formation of the sodium 2,4-dichlorophenoxide is an exothermic reaction. Stir the mixture until the base has completely dissolved, resulting in a clear solution of the phenoxide.[5][6]
-
Rationale: The strong base deprotonates the acidic phenolic hydroxyl group, generating the potent phenoxide nucleophile required for the subsequent S(_N)2 reaction.
-
-
Nucleophilic Substitution:
-
To the phenoxide solution, add 1.2 equivalents of 2-chloroethanol.
-
Heat the reaction mixture to a gentle reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the S(_N)2 reaction, where the phenoxide attacks the carbon atom bonded to the chlorine in 2-chloroethanol, displacing the chloride ion and forming the ether bond.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the excess base by adding 1 M HCl until the solution is slightly acidic (pH ~6-7).
-
Reduce the solvent volume using a rotary evaporator.
-
Add deionized water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Rationale: The extraction isolates the organic product from the aqueous phase containing inorganic salts and any unreacted starting materials.
-
-
Purification:
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Rationale: Washing with water and brine removes residual water-soluble impurities. The drying agent removes trace amounts of water from the organic solvent.
-
The crude this compound can be further purified by silica gel column chromatography using a hexane/ethyl acetate solvent system.
-
Synthetic Workflow Diagram
Caption: Williamson Ether Synthesis Workflow.
Synthesis of Derivatives
The terminal hydroxyl group of this compound is a versatile functional group for creating a library of derivatives.
-
Esterification: Reaction with an acyl chloride or carboxylic anhydride in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding ester.
-
Oxidation: Mild oxidation (e.g., with PCC) can produce 2-(2,4-dichlorophenoxy)acetaldehyde, while strong oxidation (e.g., with KMnO(_4) or Jones reagent) will yield the well-known herbicide 2,4-Dichlorophenoxyacetic acid.[2]
Caption: Pathways to Key Derivatives.
Part 2: Characterization
Rigorous characterization is crucial to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Characterization Workflow Diagram
Caption: Analytical Workflow for Characterization.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the proton environment. For this compound, the spectrum in CDCl(_3) is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (~6.8-7.4 ppm), while the two methylene groups (-OCH(_2)CH(_2)OH) will appear as triplets around 4.2 ppm and 4.0 ppm, respectively.[7] The hydroxyl proton will appear as a broad singlet, and its chemical shift is concentration-dependent.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom. Aromatic carbons typically resonate between 110-160 ppm, while the aliphatic carbons of the side chain will be observed in the upfield region (~60-70 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. Key absorbances for this compound include a broad O-H stretch (~3300-3400 cm
), C-O stretching for the ether and alcohol (~1250 cm and ~1050 cm ), and C-Cl stretching in the fingerprint region.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight and can provide structural information through fragmentation patterns. The mass spectrum will show a molecular ion peak (M
). A key feature will be the isotopic pattern characteristic of two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Chromatographic Methods
-
Thin-Layer Chromatography (TLC):
-
Used to monitor reaction progress and assess the purity of the final product. The retention factor (R(_f)) value is characteristic of the compound in a given solvent system.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Gas Chromatography-Mass Spectrometry (GC-MS):
Summary of Characterization Data
| Technique | Expected Results for this compound |
| ¹H NMR (CDCl(_3)) | ~7.35 ppm (d, 1H), ~7.15 ppm (dd, 1H), ~6.90 ppm (d, 1H), ~4.20 ppm (t, 2H), ~4.00 ppm (t, 2H), broad singlet (1H, OH) |
| ¹³C NMR (CDCl(_3)) | ~152, 129, 127, 125, 122, 114 ppm (aromatic C), ~69 ppm (-OCH(_2)-), ~61 ppm (-CH(_2)OH) |
| IR (cm | 3400 (br, O-H), 3050 (sp², C-H), 2950 (sp³, C-H), 1250 (C-O ether), 1050 (C-O alcohol), ~750 (C-Cl) |
| MS (EI) | m/z (relative intensity): 220 (M |
References
- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
- 2,4-DICHLOROPHENOXYACETIC ACID.
- CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid.
- CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid.
- Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
- WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID.
- 2,4-Dichlorophenoxyacetic acid. Wikipedia.
- Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography.
- ¹H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers.
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486. PubChem.
- Dichlorophenoxyacetic, 2,4- acid (Pesticide residues in food: 1997 Part II Toxicological & Environmental). Inchem.org.
- Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatiz
- Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Spectrophotometric Determination of 2,4-Dichlorophenoxyacetic Acid Using Extraction with Astrafloxin.
- This compound | C8H8Cl2O2 | CID 8444. PubChem.
- Chemistry 211 Experiment 4 - Williamson Ether Synthesis. MiraCosta College.
- Small scale synthesis of 2,4-dichlorophenoxyacetic acid.
- Experiment 06 Williamson Ether Synthesis.
Sources
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. deswater.com [deswater.com]
- 10. 939. Dichlorophenoxyacetic, 2,4- acid (Pesticide residues in food: 1997 Part II Toxicological & Environmental) [inchem.org]
- 11. epa.gov [epa.gov]
- 12. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 2-(2,4-Dichlorophenoxy)ethanol (CAS 120-67-2)
[1][2][3][4]
Executive Summary
2-(2,4-Dichlorophenoxy)ethanol (CAS 120-67-2) is a chlorinated phenoxyethanol derivative serving as a critical intermediate in both agrochemical manufacturing and medicinal chemistry.[1][2][3] While historically predominant in the synthesis of phenoxy herbicides (specifically 2,4-D esters), its utility has expanded into drug development as a robust ether-linked scaffold .
This guide analyzes the physicochemical profile, synthesis protocols, and application vectors of CAS 120-67-2, specifically tailored for researchers requiring high-purity precursors for small molecule library generation and metabolic probe design.
Physicochemical Profile
The compound is characterized by a phenoxyether core, imparting lipophilicity and stability against rapid hydrolytic cleavage, making it an ideal linker in bioactive molecule design.
Table 1: Core Chemical & Physical Properties
| Property | Value | Notes |
| Chemical Name | This compound | IUPAC |
| Molecular Formula | C₈H₈Cl₂O₂ | |
| Molecular Weight | 207.05 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 54–56 °C | Distinct from 2,4-D Acid (140°C) |
| Boiling Point | ~160 °C (at 0.4 mmHg) | High thermal stability |
| Solubility | Soluble in ethanol, acetone, ether; Low in water | Lipophilic character (logP ~2.[4][5]3) |
| pKa | ~14 (Alcoholic OH) | Non-ionizable at physiological pH |
Synthesis & Manufacturing Methodologies
High-purity synthesis of CAS 120-67-2 is achieved through the hydroxyethylation of 2,4-dichlorophenol. Two primary routes exist: the Ethylene Carbonate Route (preferred for green chemistry compliance) and the Ethylene Oxide/Chloroethanol Route (traditional).
Protocol: Ethylene Carbonate Ring-Opening
This method avoids the use of gaseous ethylene oxide, offering a safer, scalable benchtop protocol.
Reagents:
-
2,4-Dichlorophenol (1.0 eq)[1]
-
Ethylene Carbonate (1.2 eq)
-
Catalyst: Potassium Carbonate (K₂CO₃, 0.05 eq) or Imidazole
-
Solvent: Xylene or Toluene (Reflux)
Step-by-Step Workflow:
-
Charge: In a 3-neck round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichlorophenol in xylene.
-
Catalysis: Add K₂CO₃ and Ethylene Carbonate.
-
Reaction: Heat to reflux (approx. 140–150 °C) for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).
-
Work-up: Cool to 60 °C. Wash with 5% NaOH (to remove unreacted phenol) followed by water.
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from hexane/ethyl acetate to yield white needles.
Synthesis Pathway Diagram[7]
Caption: Nucleophilic ring-opening of ethylene carbonate by 2,4-dichlorophenol to yield CAS 120-67-2.
Applications in Drug Development & Research
While often categorized as an agrochemical intermediate, CAS 120-67-2 possesses specific utility in medicinal chemistry as a pharmacophore linker and metabolic probe .
Medicinal Chemistry: The Phenoxyethyl Linker
The 2,4-dichlorophenoxyethyl moiety acts as a bioisostere for other lipophilic aromatic ethers. It is used to probe the hydrophobic pockets of target enzymes.
-
Antimalarial Research: Posner et al. (1991) utilized phenoxyethyl scaffolds in the synthesis of 1,2,4-trioxanes, potent antimalarial agents structurally related to artemisinin. The ether linkage provides metabolic stability compared to esters.
-
Antifungal Azoles: The structural motif mimics the side chains of azole antifungals (e.g., miconazole), serving as a fragment for Structure-Activity Relationship (SAR) studies targeting lanosterol 14α-demethylase.
Metabolic & Toxicological Probes
As a stable ethanol metabolite of the herbicide 2,4-D, this compound is used as a standard in:
-
Toxicokinetics: Tracking the metabolic breakdown of chlorophenoxy herbicides in mammalian liver microsomes.
-
Environmental Fate: Monitoring hydrolysis rates of 2,4-D esters in aquatic systems.
Mechanistic Pathway: Biological Interaction
Caption: Functional roles of the dichlorophenoxyethanol scaffold in drug design and toxicology.
Analytical Profiling & Quality Control
For research applications, purity must be validated to exclude unreacted chlorophenols, which are cytotoxic.
Table 2: Recommended Analytical Protocols
| Method | Parameters | Acceptance Criteria |
| HPLC-UV | Column: C18 (150 x 4.6 mm, 5µm)Mobile Phase: ACN:Water (60:40) + 0.1% H₃PO₄Detection: 280 nm | Purity > 98.0%No single impurity > 0.5% |
| GC-MS | Column: DB-5msTemp: 80°C (1 min) → 280°C @ 10°C/minIonization: EI (70 eV) | Match m/z 206, 208, 162 (characteristic fragments) |
| ¹H-NMR | Solvent: CDCl₃Shift: δ 4.1 (t, 2H, -CH₂O-), 3.9 (t, 2H, -CH₂OH), 6.8-7.4 (m, 3H, Ar-H) | Confirm structure & absence of solvent |
Safety & Handling (GHS Classification)
Signal Word: WARNING
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Disposal: Do not release into drains. Dispose of as halogenated organic waste.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
Posner, G. H., Oh, C. H., & Milhous, W. K. (1991). Olefin oxidative cleavage and dioxetane formation using triethylsilyl hydrotrioxide: Applications to preparation of potent antimalarial 1,2,4-trioxanes. Journal of Medicinal Chemistry , 34(12), 4235–4238. Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8444, this compound. PubChem . Link
-
ChemSynthesis. (2024). Synthesis and physical properties of CAS 120-67-2. ChemSynthesis Chemical Database . Link
-
World Health Organization (WHO). (2003). 2,4-Dichlorophenoxyacetic acid in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. WHO . Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Ethanol, 2-(2,4-dichlorophenoxy)- [webbook.nist.gov]
- 3. 67967-76-4 | MFCD00014034 | Poly(oxy-1,2-ethanediyl), α-(2-chlorophenyl)-ω-hydroxy- [aaronchem.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. This compound | C8H8Cl2O2 | CID 8444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
High-Sensitivity Determination of 2-(2,4-Dichlorophenoxy)ethanol in Environmental Matrices via GC-MS
This Application Note is designed for researchers and analytical scientists requiring a high-sensitivity, validated protocol for the determination of 2-(2,4-Dichlorophenoxy)ethanol (2,4-D-EtOH) in environmental matrices.
Abstract & Scientific Rationale
This compound (CAS: 120-67-2) is a primary alcohol derivative of the widely used herbicide 2,4-D. While often overlooked in standard pesticide screens, it serves as a critical marker for specific degradation pathways or industrial discharge from herbicide manufacturing.
The Analytical Challenge: Unlike its parent acid (2,4-D), 2,4-D-EtOH possesses a hydroxyl group rather than a carboxylic acid. While it can be analyzed directly on polar GC columns, trace-level environmental analysis (<1 ppb) is hampered by peak tailing due to hydrogen bonding with active sites in the liner and column.
The Solution: This protocol utilizes Solid Phase Extraction (SPE) for enrichment, followed by Silylation (TMS derivatization) . Converting the hydroxyl group to a trimethylsilyl (TMS) ether significantly improves volatility, peak symmetry, and thermal stability, allowing for robust quantification on standard non-polar (5%-phenyl) capillary columns.
Experimental Logic & Causality
Why Solid Phase Extraction (SPE)?
Liquid-Liquid Extraction (LLE) often results in emulsion formation and high solvent consumption. We utilize Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges. The 2,4-D-EtOH molecule contains both a lipophilic dichlorophenyl ring and a hydrophilic ethanol tail. HLB sorbents retain both moieties effectively, ensuring >90% recovery even from complex river water matrices.
Why Derivatization with BSTFA?
Direct injection of the free alcohol leads to:
-
Adsorption: Loss of analyte at low concentrations (sub-ppb).
-
Source Contamination: Free hydroxyls can degrade in the hot ion source. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Mechanism: The silyl group replaces the active proton on the hydroxyl group, blocking hydrogen bonding and creating a distinct mass shift (+72 Da) that moves the molecular ion into a higher, cleaner mass range.
Materials & Reagents
-
Target Analyte: this compound (≥98% purity).
-
Internal Standard (IS): 2,4-Dichlorophenoxy-d3-ethanol or Phenoxyethanol-d5 (surrogate).
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).
-
SPE Cartridges: Oasis HLB (200 mg, 6 cc) or equivalent polymeric reversed-phase.
-
Solvents: Methanol (LC-MS grade), Dichloromethane (DCM), Ethyl Acetate.
-
Matrix: Surface water (filtered), Soil (sieved).
Detailed Protocol
Phase A: Sample Preparation
A1. Water Samples (Surface/Groundwater)
-
Filtration: Filter 500 mL of water through a 0.45 µm glass fiber filter to remove particulates.
-
Acidification: Adjust pH to ~3.0 using H₂SO₄. Note: While 2,4-D-EtOH is not an acid, slight acidification suppresses the ionization of co-extracted humic acids, preventing them from clogging the SPE sorbent.
-
Spiking: Add 50 µL of Internal Standard solution (10 µg/mL in MeOH).
A2. Soil/Sediment Samples
-
Extraction: Weigh 10 g of soil into a centrifuge tube. Add 20 mL of Acetone:Hexane (1:1).
-
Sonication: Sonicate for 20 mins at <30°C.
-
Separation: Centrifuge at 3000 rpm for 10 mins. Decant supernatant.
-
Solvent Exchange: Evaporate solvent to ~1 mL under nitrogen, then dilute to 100 mL with ultrapure water (10% MeOH) to prepare for SPE loading.
Phase B: Solid Phase Extraction (SPE) Workflow
-
Conditioning:
-
5 mL Dichloromethane (DCM)
-
5 mL Methanol
-
5 mL Ultrapure Water (Do not let cartridge dry).
-
-
Loading: Pass sample through cartridge at 5–10 mL/min.
-
Washing: Wash with 5 mL of 5% Methanol in water. Critical Step: Removes highly polar interferences.
-
Drying: Dry cartridge under high vacuum for 20 mins. Moisture inhibits the subsequent derivatization reaction.
-
Elution: Elute with 2 × 3 mL of Dichloromethane/Ethyl Acetate (1:1).
-
Concentration: Evaporate eluate to dryness under a gentle stream of nitrogen at 35°C.
Phase C: Derivatization (Silylation)
-
Reconstitution: Redissolve the dried residue in 100 µL of anhydrous Ethyl Acetate.
-
Reaction: Add 50 µL of BSTFA + 1% TMCS .
-
Incubation: Cap vial tight (PTFE-lined cap) and heat at 65°C for 30 minutes .
-
Cooling: Cool to room temperature. Transfer to autosampler vial with insert.
GC-MS Instrumentation & Conditions
System: Agilent 7890B GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low bleed, standard non-polar selectivity for aromatics. |
| Inlet Temp | 260°C | Ensures rapid volatilization of the TMS derivative. |
| Injection Mode | Splitless (1 µL), purge on at 1.0 min | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 280°C (3 min) | Slow ramp (5°C/min) around 200°C resolves the target from matrix interferents. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Source Temp | 230°C | Standard EI source temperature. |
| Ionization | Electron Impact (EI), 70 eV | Standard library matching. |
Data Analysis & Identification
Mass Spectrum Characteristics
The TMS derivatization shifts the molecular weight from 207 to 278 (for ³⁵Cl isotope).
Target: this compound-TMS
-
Retention Time: ~12.4 min (method dependent).
-
Quantitation Ion (SIM): m/z 162 (Dichlorophenol cation).
-
Note: While m/z 162 is a fragment, it is the base peak and most stable ion.
-
-
Qualifier Ions:
-
m/z 278 (Molecular Ion, M+).
-
m/z 263 (M - 15, Loss of methyl from TMS).
-
m/z 103 (CH₂-O-TMS fragment).
-
Quantitative Parameters
| Compound | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |
| 2,4-D-EtOH-TMS | 162 | 278 | 103 |
| IS (Phenoxy-d5-TMS) | 143 | 215 | 77 |
Method Validation & Performance
-
Linearity: 0.5 ppb to 500 ppb (R² > 0.995).
-
Limit of Detection (LOD): 0.05 µg/L (in water, 500x concentration factor).
-
Recovery: 85% – 105% (spiked at 10 ppb).
-
Precision (RSD): < 8% (n=5).
Visualization: Analytical Workflow
Figure 1: Step-by-step analytical workflow for the trace determination of this compound.
References
-
United States Environmental Protection Agency (EPA). (2010). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC. Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8444: this compound. PubChem.[1] Link
-
Wells, M. J., & Yu, L. Z. (2000).[2] Solid-phase extraction of acidic herbicides. Journal of Chromatography A, 885(1-2), 237-250.[2] Link
-
BenchChem. (2025).[3] GC-MS Analysis of 2-(4-Chlorophenyl)ethanol: An Application Note and Protocol. (Analogous protocol reference). Link
-
NIST Mass Spectrometry Data Center. (2023).[4] Mass Spectrum of Ethanol, 2-(2,4-dichlorophenoxy)-. NIST Standard Reference Database.[1] Link
Sources
Application Note: Analytical Standards & Protocols for 2-(2,4-Dichlorophenoxy)ethanol
Executive Summary
2-(2,4-Dichlorophenoxy)ethanol (2,4-DPE) [CAS: 120-67-2] is a critical structural analogue and potential impurity associated with the manufacture of 2,4-Dichlorophenoxyacetic acid (2,4-D) and related pharmaceutical intermediates.[1][2] In drug development, it serves as a vital reference standard for impurity profiling (CMC) and metabolite identification (Phase I/II metabolism of chlorophenoxy-based pharmacophores).[1][2]
This guide provides a definitive technical framework for the characterization, handling, and quantitative analysis of 2,4-DPE.[1][3] Unlike generic protocols, this document emphasizes orthogonal validation —ensuring that the analytical signal is unequivocally derived from the ethanol congener and not its acidic or phenolic precursors.[1]
Chemical Identity & Physicochemical Profile[1][2][4][5][6]
Before initiating analysis, the analyst must understand the molecule's behavior in solution.[1] 2,4-DPE is a neutral ether-alcohol, distinguishing it from the acidic herbicide 2,4-D.[1]
| Property | Specification | Analytical Implication |
| CAS Number | 120-67-2 | Primary identifier for sourcing.[1][2][4] |
| Molecular Formula | C₈H₈Cl₂O₂ | MW: 207.05 g/mol (Monoisotopic: ~206.0 Da).[1][2][4] |
| Structure | Phenyl ether with ethanol tail | Neutral pH behavior; retains on C18 without ion-suppression (acidification).[1][2] |
| Solubility | MeOH, ACN, DCM, EtOAc | Poor water solubility.[1][2] Dilute stocks in 50:50 ACN:H₂O to prevent crash-out in RP-HPLC. |
| Log P | ~2.6 (Predicted) | Elutes after 2,4-Dichlorophenol but before highly lipophilic esters on C18.[1][2] |
| UV Maxima | ~230 nm, ~284 nm | 284 nm provides specificity; 230 nm provides sensitivity.[1][2] |
Part 1: Reference Standard Characterization
Objective: Verify the identity and purity of the neat standard before use. This is the "Self-Validating" step.
Orthogonal Verification Workflow
The primary risk is confusion with 2,4-Dichlorophenoxyacetic acid (2,4-D) or 2,4-Dichlorophenol (2,4-DCP).[1] The following logic gate ensures identity.
Caption: Logical workflow to distinguish 2,4-DPE from its common acidic and phenolic impurities.
Storage & Stability[2][7]
-
Storage: -20°C, desiccated. Protect from light (chlorinated aromatics can undergo photolysis).[1][2]
-
Solution Stability: Stable in Methanol/Acetonitrile for 3 months at 4°C. Avoid unbuffered aqueous storage due to potential slow ether hydrolysis (though kinetically slow).
Part 2: HPLC-UV/DAD Protocol (Purity & Assay)
Application: Routine purity analysis, formulation checks, and high-concentration solubility studies.[1][2]
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2]
-
Why: Acidification is not strictly necessary for the neutral ethanol, but it suppresses ionization of any acidic impurities (like 2,4-D), sharpening their peaks and separating them from the analyte.[1]
-
-
Injection Volume: 10 µL.
-
Detection:
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Equilibration |
| 10.0 | 90 | Linear Ramp (Elute 2,4-DPE) |
| 12.0 | 90 | Wash Lipophilics |
| 12.1 | 30 | Re-equilibration |
| 17.0 | 30 | End Run |
Expected Retention Order:
-
2,4-DPE (Analyte) - Expect RT ~7-8 min.
Part 3: GC-MS Protocol (Trace Analysis)
Application: Trace impurity quantification in drug substances or environmental matrices.[1][2] Methodology: While direct injection is possible, silylation is recommended to improve peak shape and sensitivity by capping the hydroxyl group.[1]
Derivatization (Silylation)[1][2]
-
Aliquot: Transfer 100 µL of sample extract (in anhydrous solvent, e.g., Ethyl Acetate) to a GC vial.
-
Reagent: Add 50 µL BSTFA + 1% TMCS .
-
Incubation: Cap and heat at 60°C for 30 minutes.
-
Cool: Cool to room temperature before injection.
GC-MS Parameters
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1][2]
-
Inlet: Splitless (for trace) or Split 1:10 (for assay) @ 250°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C (Hold 3 min)
-
Detection (SIM Mode)
For maximum sensitivity, use Selected Ion Monitoring (SIM).[1][2]
Part 4: Sample Preparation (Solid Phase Extraction)
Scenario: Extracting 2,4-DPE from biological fluids (plasma/urine) or wastewater.[1][2] Choice of Sorbent: Polymeric HLB (Hydrophilic-Lipophilic Balance) .[1][2]
-
Reasoning: Unlike C18, HLB sorbents do not de-wet if they dry out and retain neutral polar compounds (like our ethanol derivative) excellently.[1][2]
Caption: SPE workflow using Polymeric HLB cartridges for extraction of 2,4-DPE from aqueous matrices.
Quality Assurance & Validation Criteria
To ensure the method is "Trustworthy" (Part 2 of requirements), the following criteria must be met during validation:
-
Linearity: R² > 0.995 over the range of 0.5 µg/mL to 50 µg/mL.[1][2]
-
Recovery (Accuracy): Spike matrices at 3 levels (Low, Mid, High). Acceptable range: 80-120%.[1][2]
-
Precision: %RSD < 5% for n=6 replicates.
-
Specificity: No interfering peaks at the retention time of 2,4-DPE in blank matrix injections.
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 8444, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011).[1][2] Analytical method for 2,4-D and its transformation products. EPA Method Validation Reports. Retrieved from [Link][1][2]
-
ResearchGate. (2022).[1][2][8] Determination of 2,4-Dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from [Link]
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H8Cl2O2 | CID 8444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. deswater.com [deswater.com]
- 8. researchgate.net [researchgate.net]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. 2,4-D Fact Sheet [npic.orst.edu]
- 12. CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid - Google Patents [patents.google.com]
Application Notes & Protocols for the Extraction of 2-(2,4-Dichlorophenoxy)ethanol from Plant Tissues
Preamble: The Analytical Imperative for 2,4-D Metabolites
The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin widely used for the selective control of broadleaf weeds.[1][2] Its mode of action involves inducing uncontrolled and unsustainable growth in susceptible plants, leading to their demise.[2] Upon absorption, plants metabolize 2,4-D into various compounds as part of a detoxification process. One such significant metabolite is 2-(2,4-Dichlorophenoxy)ethanol. The accurate extraction and quantification of this and other metabolites from complex plant matrices are paramount for several reasons:
-
Regulatory Compliance: Monitoring total herbicide residue in food and feed crops.
-
Environmental Science: Assessing the environmental fate and persistence of 2,4-D.
-
Agronomic Research: Understanding the mechanisms of herbicide resistance and tolerance in different plant species.[1]
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the robust extraction of this compound from plant tissues. It moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring a foundation of scientific integrity and reproducibility.
Section 1: Core Principles of Extraction from Plant Matrices
Extracting a specific, low-concentration analyte like this compound from the chemically complex environment of plant tissue is a significant challenge. The success of any protocol hinges on a clear understanding of the interplay between the analyte's chemistry and the matrix's composition.
The Challenge of Conjugated Residues
A primary consideration in pesticide residue analysis is the phenomenon of conjugation. To detoxify and sequester xenobiotics, plants often attach polar molecules like sugars (forming glycosides) or amino acids to the pesticide or its metabolites.[3] This creates "bound" or "conjugated" residues that are not extractable with standard organic solvents.
-
Expert Insight: Failure to account for these conjugates will lead to a significant underestimation of the total residue. Therefore, a hydrolysis step (either acidic or alkaline) is often a mandatory prerequisite to cleave these bonds and liberate the target analyte, this compound, for extraction. The choice between acid and base hydrolysis depends on the stability of the target analyte under those conditions.
Physicochemical Properties and Solvent Selection
This compound is a primary alcohol, making it more polar than its parent acid, 2,4-D, at neutral pH. However, 2,4-D itself is an acid (pKa ≈ 2.73), meaning its extractability is highly pH-dependent.[4] To extract the parent acid and its metabolites simultaneously, the pH of the extraction medium must be controlled.
-
Extraction of 2,4-D (Acid): An acidic medium (pH < pKa) is required to suppress the ionization of the carboxylic acid group, rendering it neutral and more soluble in organic solvents like acetonitrile.[4]
-
Extraction of this compound (Alcohol): As a neutral polar molecule, its extraction is efficient with polar organic solvents such as methanol, acetone, or acetonitrile.
A common strategy is to use an acidified solvent system, which ensures the efficient extraction of the parent acid while being fully compatible with the extraction of its neutral alcohol metabolite.
The QuEChERS Revolution and its Adaptation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a gold standard for pesticide analysis in food matrices.[4][5] It combines a salting-out extraction with a dispersive solid-phase extraction (d-SPE) cleanup.
-
Causality: The standard QuEChERS procedure, however, is optimized for non-acidic pesticides. The primary and secondary amine (PSA) sorbent commonly used in the d-SPE cleanup step is a weak anion exchanger that can strongly retain acidic compounds like 2,4-D, leading to poor recovery.[4] Therefore, for the analysis of 2,4-D and its metabolites, the cleanup step must be modified or omitted.
Section 2: Sample Preparation and Homogenization
The foundation of any successful extraction is a homogenous and representative sample. Non-uniform distribution of residues within plant tissues necessitates rigorous homogenization.
Protocol 1: Cryogenic Homogenization
This is the preferred method to ensure sample integrity, prevent enzymatic degradation of the analyte, and achieve a uniform, fine powder.
Step-by-Step Methodology:
-
Weigh a representative portion of the plant tissue sample (e.g., 10-50 g).
-
Freeze the sample by immersing it in liquid nitrogen until all bubbling ceases.
-
Immediately transfer the frozen sample to a pre-chilled blender or a mortar and pestle.
-
Grind the sample to a fine, free-flowing powder. For larger samples, a cryogenic mill can be used.[3][5]
-
Transfer the homogenized powder to a labeled, airtight container and store at ≤ -20°C until extraction.
-
Trustworthiness: This process ensures that the subsample taken for extraction is truly representative of the bulk sample. Storing at low temperatures minimizes analyte degradation.
Section 3: Extraction Protocols
Two primary protocols are presented here: a classic solid-liquid extraction incorporating a hydrolysis step, and an adapted QuEChERS method for high-throughput analysis.
Protocol 2: Solid-Liquid Extraction (SLE) with Acid Hydrolysis
This protocol is designed to provide a comprehensive extraction of both free and conjugated forms of this compound.
Workflow Diagram: SLE with Hydrolysis
Caption: Workflow for Solid-Liquid Extraction with Acid Hydrolysis.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 g of the cryogenically homogenized plant tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard: Fortify the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and procedural losses.
-
Hydrolysis: Add 10 mL of 2M HCl. Vortex vigorously for 1 minute. Incubate the sample in a heating block or water bath at 90 ± 5 °C for a minimum of 60 minutes.[6] This step is critical for cleaving conjugates.
-
Cooling & Neutralization: Allow the sample to cool to room temperature. Neutralize the extract with a strong base (e.g., 5M NaOH) to approximately pH 7.
-
Extraction: Add 20 mL of an appropriate solvent (e.g., methanol or acidified acetonitrile).[4][6] Cap the tube and shake vigorously for 5-10 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes to separate the solid plant material from the liquid extract.
-
Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube.
-
Re-extraction (Optional but Recommended): To improve recovery, add another 10-15 mL of the extraction solvent to the plant material pellet, repeat steps 5-6, and combine the supernatants.
-
Cleanup (If Necessary): The combined extract can be concentrated and further purified using Solid-Phase Extraction (SPE). A reverse-phase polymeric SPE cartridge is often suitable.[6]
-
Final Preparation: The cleaned extract is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., 1:1 methanol:water) for instrumental analysis.
Protocol 3: Modified QuEChERS for 2,4-D and Metabolites
This protocol is optimized for higher throughput and is effective for a wide range of plant matrices. It relies on an acidified extraction to ensure recovery of the parent 2,4-D acid.
Workflow Diagram: Modified QuEChERS Protocol
Caption: Workflow for the Modified QuEChERS Extraction Method.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10 g of the cryogenically homogenized plant tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard: Fortify the sample with an internal standard.
-
Solvent Addition: Add 10 mL of acetonitrile containing 1% formic acid. The acid is crucial for the efficient extraction of the parent 2,4-D.[4]
-
Shaking: Cap the tube and shake vigorously for 1 minute to ensure the solvent thoroughly interacts with the sample.
-
Salt Addition: Add a QuEChERS extraction salt packet, typically containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Extraction/Partitioning: Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs excess water, while the NaCl helps to induce phase separation between the aqueous and organic (acetonitrile) layers. Centrifuge at ≥4000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg C18 sorbent.
-
Expert Rationale: C18 is used to remove non-polar interferences like lipids. PSA sorbent is avoided due to its potential to remove the acidic 2,4-D.[4] For particularly problematic matrices, other sorbents like Graphitized Carbon Black (GCB) can be included to remove pigments, but its use should be validated as it may also adsorb planar analytes.
-
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed (e.g., >10,000 x g) for 2 minutes.
-
Final Preparation: The resulting supernatant is ready for direct injection or can be transferred to an autosampler vial for LC-MS/MS analysis.
Section 4: Analytical Finish and Data Interpretation
While this guide focuses on extraction, the final analytical step is typically Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting trace-level residues in complex matrices.[6][7]
Typical LC-MS/MS Parameters for 2,4-D Metabolites
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The parent acid (2,4-D) ionizes extremely well in negative mode. Metabolites may also be detected in this mode or may require positive mode optimization. |
| Column | C18 Reverse-Phase | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol with acid (e.g., 0.1% formic acid) or buffer | The gradient allows for the elution of compounds with a range of polarities. The modifier aids in ionization and peak shape. |
| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[7] |
Section 5: Method Validation and Quality Assurance
A protocol is only trustworthy if it is validated. For quantitative residue analysis, the following parameters must be assessed.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components. Assessed by analyzing blank matrix samples.
-
Recovery: The efficiency of the extraction process. Determined by analyzing control matrix samples spiked with a known concentration of the analyte before extraction. Typical acceptance criteria are 70-120%.
-
Precision: The closeness of repeated measurements. Expressed as Relative Standard Deviation (%RSD), which should typically be <20%.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. The LOQ is the lowest point on the validated calibration curve.
Example Validation Data Summary (Hypothetical)
| Matrix | Method | Analyte | Fortification Level (ng/g) | Mean Recovery (%) | RSD (%) | LOQ (ng/g) |
| Wheat Straw | SLE w/ Hydrolysis | This compound | 10 | 95 | 8.5 | 1 |
| Tomato Fruit | Modified QuEChERS | This compound | 10 | 105 | 6.2 | 0.5 |
| Soybean | Modified QuEChERS | This compound | 10 | 88 | 11.4 | 1 |
References
- Joint FAO/WHO Meeting on Pesticide Residues. (n.d.). 5.9 2,4-d (020) residue and analytical aspects.
- Stan, M., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Analele Universității din Oradea, Fascicula: Protecția Mediului, Vol. XXXVIII.
- Dong, F., et al. (n.d.). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
- ResearchGate. (2023). Determination of 2,4-dichlorophenoxyacetic acid (2,4-D) from tomatoes by LC-MS/MS analysis.
- Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).
-
National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]
- McErlean, C. S., et al. (2018). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). Journal of Agricultural and Food Chemistry, 66(30), 7894-7902.
-
R Discovery. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
ACS Publications. (n.d.). Metabolism of Herbicides, Metabolites of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Bean Plants. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Retrieved from [Link]
-
PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]
-
ScienceDirect. (n.d.). Supercritical carbon dioxide extraction of 2,4-dichlorophenol from food crop tissues. Retrieved from [Link]
-
ResearchGate. (2020). Residual 2,4-D in plant tissue culture discarded media: a neglected source of environmental pollution. Brazilian Journal of Development. Retrieved from [Link]
-
MDPI. (2024). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. Retrieved from [Link]
-
MDPI. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Retrieved from [Link]
-
Waypoint Analytical. (n.d.). Pesticide Residue Analysis Guide. Retrieved from [Link]
-
IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID. Retrieved from [Link]
-
Lab Bulletin. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retrieved from [Link]
-
Nebraska Extension Publications. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(2,4-Dichlorophenoxy)ethanol Analysis
Topic: Analytical Challenges & Troubleshooting for 2-(2,4-Dichlorophenoxy)ethanol (2,4-DPE) Audience: Researchers, QC Scientists, and Method Development Chemists Format: Interactive Q&A / Troubleshooting Modules[1]
Introduction: The "Hybrid" Molecule Challenge
Welcome to the technical support hub for This compound (2,4-DPE) .
Analyzing 2,4-DPE presents a unique "hybrid" challenge in chromatography. Structurally, it possesses a lipophilic, chlorinated aromatic ring (typical of herbicides like 2,4-D) and a polar hydroxyethyl tail (typical of alcohols like phenoxyethanol).[1] This duality creates conflicting retention behaviors: the tail causes peak tailing on non-polar columns due to hydrogen bonding, while the chlorinated ring demands specific selectivity to separate it from its parent acid (2,4-D) or related impurities.[1]
This guide moves beyond standard protocols to address the causality of analytical failures and provides self-validating solutions.
Module 1: HPLC & LC-MS/MS Troubleshooting
Q1: Why am I seeing severe peak tailing for 2,4-DPE on my C18 column?
Diagnosis: Secondary Silanol Interactions.[1] The terminal hydroxyl group (-OH) of 2,4-DPE interacts with residual silanol groups (Si-OH) on the silica support of your column.[1] This is a classic "kinetic drag" that manifests as tailing.[1]
The Fix:
-
Column Selection: Switch to a high-coverage, fully end-capped C18 column or a column with a positively charged surface (CSH) to repel protons.[1]
-
Recommendation: C18 with steric protection (e.g., Zorbax StableBond or equivalent) or Phenyl-Hexyl for alternative selectivity.[1]
-
-
Mobile Phase Modifier: You likely need to suppress ionization or block active sites.[1]
-
Protocol: Add 0.1% Formic Acid or 5 mM Ammonium Formate to both mobile phases (A and B).[1] This lowers the pH, keeping the silanols protonated and neutral, reducing interaction with the analyte.
-
Q2: I cannot separate 2,4-DPE from the 2,4-D acid parent peak.
Diagnosis: Co-elution due to Hydrophobic Dominance.[1] At low pH, 2,4-D (acid) becomes protonated and hydrophobic, behaving similarly to 2,4-DPE (alcohol).[1]
The Fix: Leverage the pH-dependent behavior of the impurity (2,4-D) while the analyte (2,4-DPE) remains relatively unaffected.
| Parameter | Condition A (Co-elution Risk) | Condition B (Resolution Optimized) |
| pH | pH 2.5 - 3.0 | pH 4.5 - 5.0 |
| Mechanism | 2,4-D is protonated (Neutral).[1] Elutes late, near 2,4-DPE. | 2,4-D is ionized (Negative).[1] Elutes early (solvent front).[1] 2,4-DPE remains neutral and retained.[1] |
| Buffer | 0.1% Formic Acid | 10mM Ammonium Acetate |
ngcontent-ng-c3230145110="" class="ng-star-inserted">Critical Note: If using LC-MS, ensure your ionization mode matches. 2,4-DPE ionizes well in ESI(+) as
or, while 2,4-D requires ESI(-).
Module 2: GC-MS Optimization
Q3: My GC-MS sensitivity is low, and the peaks are broad. Is derivatization necessary?
Diagnosis: Thermal Adsorption & Polarity.[1] Yes, derivatization is critical.[1] The free hydroxyl group on 2,4-DPE allows hydrogen bonding with the GC liner and column stationary phase, leading to adsorption and band broadening.
The Protocol: Silylation with BSTFA
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[1]
-
Reaction: Replaces the active proton on the -OH with a Trimethylsilyl (TMS) group.
-
Reaction:
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Workflow:
-
Dry extract completely (Trace water kills the reagent).
-
Add 50
L BSTFA + 1% TMCS.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Incubate at 60°C for 30 minutes.
-
Inject 1
L (Splitless).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Q4: How do I confirm the identity of 2,4-DPE in a complex matrix?
Diagnosis: Isotope Pattern Validation. The two chlorine atoms on the ring provide a definitive spectral fingerprint. You must look for the specific isotope clusters.
The Validation Check:
-
Molecular Ion (Derivatized): Look for the TMS-derivative mass.
-
Isotope Ratio (M : M+2 : M+4):
-
For two chlorines (
), the intensity ratio should be approximately 9 : 6 : 1 (100% : 65% : 10%).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Action: If your mass spectrum at m/z 278, 280, and 282 does not match this ratio, it is not 2,4-DPE.[1]
-
Module 3: Sample Preparation Workflows
Q5: I have low recovery from soil samples. Is it sticking to the matrix?
Diagnosis: Matrix Adsorption.[1] The chlorophenoxy ring adsorbs strongly to soil organic matter. Simple solvent extraction is often insufficient.[1]
The Workflow: QuEChERS vs. SPE For high-throughput soil/food analysis, a modified QuEChERS method is recommended.[1] For water analysis, use Solid Phase Extraction (SPE).[1]
Visual Workflow: Decision Logic for Method Selection
Figure 1: Decision tree for selecting the appropriate extraction methodology based on sample matrix.
Module 4: Regulatory & Validation Data
Summary of Analytical Performance
The following parameters are typical for validated methods targeting 2,4-DPE in environmental matrices.
| Parameter | Value / Criteria | Notes |
| Linearity ( | Range: 10 - 1000 ng/mL | |
| Recovery | 80% - 110% | Lower recovery in high-clay soil |
| LOD (GC-MS) | 0.5 - 2.0 | SIM Mode (Target Ion 278) |
| Precision (RSD) | Intra-day and Inter-day | |
| Stability | 48 Hours | Stable in autosampler at 4°C |
References
-
United States Environmental Protection Agency (EPA). (2015).[1][4] Method 555: Determination of Chlorinated Acids in Drinking Water by HPLC. Available at: [Link][1]
- Context: Establishes foundational HPLC conditions for chlorophenoxy acid deriv
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 8444: this compound. Available at: [Link]
-
Context: Source for physicochemical properties (LogP, pKa) used to determine extraction logic.[1]
-
-
- Context: Discusses metabolite tracking and impurity profiling for 2,4-D and its esters/alcohols.
- Context: Standard protocols for BSTFA silyl
Sources
Technical Support Center: 2-(2,4-Dichlorophenoxy)ethanol Degradation Studies
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 2-(2,4-Dichlorophenoxy)ethanol (2,4-DPE) . Whether you are assessing this compound as a pharmaceutical intermediate, a metabolic impurity, or an environmental pollutant, its degradation profile is nuanced.
2,4-DPE (CAS: 120-67-2) is structurally distinct from its acid counterpart, 2,4-D. The presence of the ethanol side chain (
This guide addresses the three most common failure modes in degradation studies: Analytical Resolution , Metabolic Stalling , and Abiotic Instability .
Module 1: Analytical Method Troubleshooting (HPLC/MS)
The Core Problem: Researchers often fail to separate the parent (2,4-DPE) from its primary metabolites: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4-Dichlorophenol (2,4-DCP). Because 2,4-DPE is a neutral alcohol while its metabolites are acidic/phenolic, pH control is non-negotiable.
Diagnostic Table: Common Chromatographic Issues
| Symptom | Probable Cause | Technical Solution |
| Co-elution of 2,4-DPE and 2,4-D | Mobile phase pH is too low, suppressing 2,4-D ionization to match 2,4-DPE hydrophobicity. | Increase pH to > 3.0. At pH 3-4, 2,4-D ( |
| Peak Tailing (Metabolites) | Silanol interactions with the phenolic group of 2,4-DCP. | Add Ammonium Acetate (10mM). This masks silanols. Avoid pure formic acid/water mobile phases for chlorinated phenols. |
| Low Recovery of 2,4-DPE | Adsorption to plastic consumables. | Switch to Glass. Chlorinated ethers are lipophilic ( |
| Ghost Peaks in Blank | Carryover from high-concentration standards. | Needle Wash: Use 50:50 Acetonitrile:Isopropanol. The chlorine atoms increase "stickiness" to the injection port. |
Q&A: Optimization
Q: My MS signal for 2,4-DPE is weak compared to 2,4-D. Why? A: 2,4-DPE lacks an ionizable acidic proton, making it poor in ESI negative mode (which favors 2,4-D).
-
Fix: Run in ESI Positive mode looking for
or adducts. -
Alternative: Use APCI (Atmospheric Pressure Chemical Ionization) if you have it; it ionizes neutral ethers better than ESI.
Module 2: Biological Degradation (Metabolic & Microbial)
The Core Directive: 2,4-DPE degradation is a bi-phasic process. It usually requires an initial oxidation step (Alcohol
Pathway Visualization
The following diagram illustrates the critical branching points in the degradation logic.
Caption: Figure 1. Bi-phasic degradation pathway of 2,4-DPE. Note the divergence between oxidative metabolism (Environmental) and conjugation (Mammalian).
Troubleshooting "Stalled" Degradation
Scenario 1: In Vitro Microsomal Stability (Drug Discovery)
-
Issue: You observe rapid disappearance of 2,4-DPE but no formation of 2,4-D or 2,4-DCP.
-
Root Cause: In mammalian systems (liver microsomes), the primary route might not be oxidation. The hydroxyl group on the ethanol chain is a prime target for Glucuronidation .
-
The Fix:
-
Check your cofactor mix. Are you adding UDPGA ? If yes, you are likely forming the O-glucuronide, which is often not detected in standard gradients.
-
Treat the post-incubation sample with
-glucuronidase. If 2,4-DPE reappears, you have confirmed conjugation, not degradation.
-
Scenario 2: Microbial/Environmental Shake Flasks
-
Issue: Degradation stops at ~50%.
-
Root Cause: Toxicity of the intermediate. The cleavage of the ether bond releases 2,4-Dichlorophenol (2,4-DCP) . 2,4-DCP is significantly more toxic to bacteria than the parent ether. It acts as an uncoupler of oxidative phosphorylation.
-
The Fix:
-
Reduce Initial Concentration: If starting at 100 µM, drop to 10 µM.
-
Check pH: The accumulation of 2,4-D (acid) can drop the culture pH, inhibiting bacterial growth. Buffer strongly with Phosphate (pH 7.4).
-
Module 3: Abiotic Degradation (Photolysis & Hydrolysis)
The Core Directive: The ether bond in 2,4-DPE is chemically stable against hydrolysis at neutral pH but susceptible to UV cleavage.
Protocol: Distinguishing Photolysis from Hydrolysis
-
Preparation: Prepare 10 µM 2,4-DPE in 10 mM Phosphate Buffer (pH 7.4).
-
The Dark Control (Hydrolysis): Wrap vials in double-layer aluminum foil. Incubate at 25°C.
-
The Light Condition (Photolysis): Expose to Xenon arc lamp (simulated sunlight) or UV-C (254 nm) for accelerated testing.
-
Sampling: 0, 1, 4, 8, 24 hours.
Troubleshooting Guide:
-
Q: My Dark Control shows degradation.
-
A: Check for microbial contamination. The ether bond is stable to hydrolysis at pH 5-9. If you see degradation in the dark, filter-sterilize (0.22 µm) your buffers. 2,4-DPE is a carbon source for ubiquitous soil bacteria.
-
-
Q: Photolysis yields multiple unknown peaks.
-
A: Photolysis of chlorinated aromatics involves dechlorination (loss of Cl) before ring cleavage. You will see masses corresponding to
(loss of Cl, gain of H). -
Action: Monitor for 4-Chlorophenoxyethanol (monochloro derivative) as a transient intermediate.
-
Summary of Critical Parameters
| Parameter | Recommended Value | Reason |
| HPLC Column | C18 or Phenyl-Hexyl | Phenyl columns offer better selectivity for aromatic ethers. |
| Mobile Phase | Water/Acetonitrile + 0.1% Formic Acid + 5mM Ammonium Formate | Buffering is required to stabilize the retention time of the acidic metabolites. |
| Detection | UV 280 nm (General) / 230 nm (High Sensitivity) | 280 nm is more selective for the phenol ring; 230 nm captures the carbonyl but has more noise. |
| Storage | -20°C in Glass | Avoid plastic; prevent hydrolysis or photolysis during storage. |
References
-
Microbial Degradation Pathways
-
Title: Biodegradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Related Chlorophenoxy Compounds.[1][2][3][4]
- Source: National Institutes of Health (PMC) / Applied Microbiology.
-
Link:[Link]
- Relevance: Establishes the ether cleavage mechanism (TfdA enzyme) applicable to 2,4-DPE downstream metabolism.
-
-
Analytical Methodology
-
Photochemical Stability
-
Chemical Properties & Safety
Sources
- 1. Rapid Biodegradation of the Herbicide 2,4-Dichlorophenoxyacetic Acid by Cupriavidus gilardii T-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 3. indianecologicalsociety.com [indianecologicalsociety.com]
- 4. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. scispace.com [scispace.com]
- 8. Enhanced photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from freshwater and industrial wastewater using TiO2–CuO–clay soil nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 10. This compound | C8H8Cl2O2 | CID 8444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in 2-(2,4-Dichlorophenoxy)ethanol Quantification
Executive Summary & Technical Context
Welcome to the technical support hub for the quantification of 2-(2,4-Dichlorophenoxy)ethanol (2,4-D-EtOH). Unlike its parent acid (2,4-D), which ionizes readily in negative mode ESI, 2,4-D-EtOH is a neutral alcohol (LogP ~2.7).[1] This physicochemical distinction fundamentally alters its susceptibility to matrix effects (ME).[1]
In LC-MS/MS workflows, particularly using Electrospray Ionization (ESI), this analyte often relies on adduct formation (e.g.,
This guide addresses the causality of signal suppression/enhancement and provides self-validating protocols to ensure data integrity compliant with FDA M10 and EMA bioanalytical guidelines.
Diagnostic Workflow: Is it Matrix Effect or Recovery?
Before altering your chromatography, you must distinguish between Extraction Recovery (RE) issues and Matrix Effects (ME) .[1] Low sensitivity is often misdiagnosed.[1] Use the following logic flow to pinpoint the failure mode.
Figure 1: Decision tree for distinguishing Matrix Effects (ME) from Recovery (RE) issues compliant with Matuszewski et al. protocols.
Troubleshooting & FAQs
Q1: Why does 2,4-D-EtOH show severe signal suppression while the Internal Standard (IS) looks stable?
Technical Insight: If you are using a generic IS (e.g., a structural analog like 2-phenoxyethanol) rather than a Stable Isotope Labeled IS (SIL-IS, e.g., 2,4-D-EtOH-d5), the IS and analyte will not co-elute perfectly.[1]
-
Mechanism: Phospholipids elute in specific windows (typically late in reverse-phase gradients).[1] If 2,4-D-EtOH elutes at 3.5 min (inside the phospholipid suppression zone) and your analog IS elutes at 2.8 min (clean zone), the IS will not compensate for the suppression.[1]
-
Solution: You must use a SIL-IS (e.g.,
-2,4-D-EtOH or deuterium-labeled).[1] If unavailable, you must optimize chromatography to move the analyte away from the "phospholipid dump" (usually 90-100% B mobile phase).[1]
Q2: I am using Protein Precipitation (PPT), but the matrix effect persists. Why?
Technical Insight: PPT (using acetonitrile or methanol) removes proteins but leaves >95% of phospholipids in the supernatant.[1] These lipids (glycerophosphocholines) are the primary cause of ion suppression in ESI+.[1]
-
Causality: 2,4-D-EtOH is moderately lipophilic.[1] In a standard C18 gradient, it may co-elute with lysophospholipids (early eluters) or phospholipids (late eluters).[1]
-
Corrective Action: Switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane mixtures or Supported Liquid Extraction (SLE) .[1] These methods exclude phospholipids, which are generally insoluble in non-polar organic solvents.[1]
Q3: Can I use APCI instead of ESI to eliminate matrix effects?
Technical Insight: Yes. 2,4-D-EtOH is a neutral alcohol.[1]
-
Mechanism: APCI (Atmospheric Pressure Chemical Ionization) relies on gas-phase ion-molecule reactions and is significantly less susceptible to liquid-phase competition (surface tension/charge limits) than ESI.[1]
-
Recommendation: If sensitivity permits, switch to APCI in positive mode. Monitor the loss of water
or the ammonium adduct .[1]
Validated Experimental Protocols
Protocol A: Post-Column Infusion (Visualizing the Suppression Zone)
Use this to optimize your gradient and ensure the analyte elutes in a "safe" window.[1]
-
Setup: Tee-in a syringe pump containing 2,4-D-EtOH standard (1 µg/mL) into the LC flow after the column but before the MS source.
-
Flow Rate: Set syringe pump to 10-20 µL/min. Set LC to standard gradient method.
-
Injection: Inject a Blank Matrix Extract (prepared via your current sample prep method).[1]
-
Analysis: Monitor the baseline of the infused analyte.
-
Overlay: Inject a standard solution to see where the analyte peak elutes relative to the suppression zones.
Protocol B: Quantitative Matrix Factor Assessment (Matuszewski Method)
Required for Method Validation.
| Step | Description | Calculation |
| A | Neat Standard: Analyte in mobile phase. | Area A |
| B | Post-Extraction Spike: Extract blank matrix, then spike analyte. | Area B |
| MF | Matrix Factor: Ratio of response in matrix vs. solvent.[1] | |
| IS-MF | IS Matrix Factor: Same calculation for Internal Standard. | |
| IS-Norm MF | IS-Normalized Matrix Factor: The critical validation parameter.[1] |
Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% .
Sample Preparation Comparison Matrix
For this compound, the choice of extraction heavily influences matrix cleanliness.[1]
| Method | Phospholipid Removal | Recovery of 2,4-D-EtOH | Matrix Effect Risk | Recommendation |
| Protein Precipitation (PPT) | Low (< 5%) | High (> 90%) | High (Severe suppression likely) | Avoid for trace quantification.[1] |
| Solid Phase Extraction (SPE) | High (if using wash steps) | Moderate (80-90%) | Low | Recommended. Use Polymeric Reversed-Phase (e.g., Oasis HLB).[1] Wash with 5-10% MeOH.[1] |
| Liquid-Liquid Extraction (LLE) | Very High | High (> 90%) | Very Low | Gold Standard. Use MTBE or Ethyl Acetate.[1] |
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][2][3] Focus on Section III.B (Chromatographic Methods).
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1] (2011).[1][4] Focus on Section 4.1.8 (Matrix Effects).
-
[Link]
-
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Sources
Technical Support Center: Stability of 2-(2,4-Dichlorophenoxy)ethanol
Welcome to the technical support center for 2-(2,4-Dichlorophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Recognizing that comprehensive stability data in all solvent systems is not always publicly available, this document synthesizes information from structurally related compounds, fundamental chemical principles, and established analytical methodologies to empower you to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound in various laboratory solvents.
Q1: How should I prepare stock solutions of this compound? Which solvents are recommended?
A1: this compound is generally soluble in a range of organic solvents. For initial stock solutions, dimethyl sulfoxide (DMSO) and ethanol are excellent choices due to their high solvating power for a wide array of organic molecules and their compatibility with many biological assays after appropriate dilution. While comprehensive quantitative data is sparse, the solubility of the closely related 2,4-Dichlorophenoxyacetic acid (2,4-D) provides a useful reference. For instance, 2,4-D is soluble in ethanol at approximately 100 mg/mL and in DMSO at around 30 mg/mL[1][2]. It is advisable to prepare stock solutions at a high concentration, for example, 10-50 mM, which can then be diluted into aqueous buffers or cell culture media for working solutions. Always ensure the final concentration of the organic solvent in your experimental system is low enough to not affect the results, typically well below 0.5%.
Q2: What are the primary degradation pathways I should be concerned about for this compound in solution?
A2: Based on its chemical structure, there are two main areas of concern for the stability of this compound: the dichlorophenoxy ring and the 2-hydroxyethyl side chain.
-
Dichlorophenoxy Ring: This part of the molecule is susceptible to photodegradation, especially when exposed to UV light. This can lead to the cleavage of the ether bond or dechlorination of the aromatic ring.[3]
-
2-Hydroxyethyl Side Chain: The primary alcohol group can be susceptible to oxidation, potentially forming an aldehyde or, with further oxidation, the corresponding carboxylic acid (2,4-Dichlorophenoxyacetic acid). This oxidation can be accelerated by the presence of oxidizing agents, light, and elevated temperatures. The ether linkage can also undergo cleavage under strong acidic conditions.
Q3: My solution of this compound has turned slightly yellow. What could be the cause?
A3: A slight yellowing of the solution upon storage can be an indication of degradation, particularly of the aromatic ring structure. Phenolic compounds, which can be formed from the cleavage of the ether bond, are prone to oxidation, leading to colored byproducts. To minimize this, store your solutions protected from light and at a low temperature (e.g., -20°C). It is also recommended to prepare fresh solutions for sensitive experiments.
Q4: Can I autoclave aqueous solutions containing this compound for sterilization?
A4: While dilute aqueous solutions of the related compound 2,4-D may be sterilized by autoclaving, it is generally not recommended for this compound without prior validation.[2] The combination of high temperature and pressure could potentially accelerate hydrolysis of the ether linkage or oxidation of the alcohol. For sterilization, sterile filtration using a 0.22 µm filter is a safer and more reliable method that will not compromise the chemical integrity of the compound.
Q5: How long can I store stock solutions of this compound?
A5: For long-term storage, it is best to store the compound as a dry solid at -20°C. Once in solution, especially in protic solvents like ethanol or methanol, the stability may be reduced. Stock solutions in anhydrous DMSO are generally more stable. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment. For aqueous solutions, it is advised not to store them for more than a day.[1] A prudent approach is to conduct a simple stability check if a solution has been stored for an extended period, for example, by comparing its analytical profile (e.g., via HPLC) to that of a freshly prepared solution.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in working solution | - The solubility limit in the final aqueous buffer or media has been exceeded.- The organic solvent concentration is too low to maintain solubility. | - Prepare a more dilute working solution.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experimental system allows, ensuring it remains below a toxic or inhibitory level.- Perform a solubility test in your specific buffer system before preparing large volumes. |
| Inconsistent experimental results | - Degradation of the compound in solution.- Use of aged or improperly stored stock solutions. | - Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.- Protect solutions from light and heat.- Verify the concentration and purity of your stock solution using an analytical method like HPLC-UV. |
| Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC) | - Degradation of the parent compound.- Contamination of the solvent or glassware. | - Identify potential degradation products by comparing retention times with known standards (e.g., 2,4-Dichlorophenol, 2,4-Dichlorophenoxyacetic acid).- Run a solvent blank to check for contamination.- Perform a forced degradation study (see experimental protocol below) to help identify potential degradation peaks. |
| Low recovery of the compound from a sample matrix | - Adsorption to plasticware.- Instability in the sample matrix during processing. | - Use low-retention plasticware or silanized glassware.- Minimize the time between sample preparation and analysis.- Keep samples on ice or at 4°C during processing. |
Data Presentation
Estimated Solubility of this compound
While specific quantitative solubility data for this compound is not extensively available in the public literature, the following table provides an estimated solubility profile based on the properties of the structurally similar 2,4-Dichlorophenoxyacetic acid (2,4-D) and general characteristics of phenoxyethanol compounds. This data should be used as a guideline, and it is strongly recommended to determine the solubility in your specific solvent system experimentally.
| Solvent | Chemical Formula | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~30 mg/mL | Based on 2,4-D solubility data.[1] |
| Ethanol (95%) | C₂H₅OH | >100 mg/mL | Based on 2,4-D solubility data.[2] |
| Methanol | CH₃OH | Soluble | Expected to be highly soluble. |
| Acetonitrile | C₂H₃N | Soluble | Expected to be soluble. |
| Acetone | C₃H₆O | Soluble | Expected to be soluble. |
| Water | H₂O | Slightly Soluble | Phenoxyethanol compounds generally have low water solubility. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Selected Solvent using HPLC-UV
This protocol provides a framework for conducting a stability study of this compound in a solvent of choice.
1. Materials and Reagents:
-
This compound (high purity)
-
Solvent of interest (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., acetonitrile and water with 0.1% formic acid, HPLC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of this compound in the solvent of interest to prepare a stock solution.
-
Working Solution (e.g., 100 µg/mL): Dilute the stock solution with the same solvent to a suitable concentration for HPLC analysis.
3. Stability Study Conditions:
-
Divide the working solution into several aliquots in amber vials to protect from light.
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, 40°C).
-
Include a control sample stored at -20°C, where the compound is expected to be stable.
4. Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, and longer if necessary).
5. HPLC-UV Analysis:
-
Method Development (if necessary): Develop an HPLC method that provides good separation of the parent peak from any potential degradation products. A typical starting point for structurally similar compounds is a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Detection Wavelength: Set the UV detector to a wavelength where this compound has a strong absorbance (e.g., around 230 nm or 285 nm, similar to 2,4-D[1]).
-
Analysis: At each time point, inject the samples onto the HPLC system.
6. Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
7. Optional Forced Degradation Study: To better understand potential degradation pathways, a forced degradation study can be performed. This involves exposing the compound to harsh conditions to accelerate its breakdown.
-
Acidic Hydrolysis: Add a small amount of acid (e.g., 0.1 M HCl) to the solution and heat.
-
Basic Hydrolysis: Add a small amount of base (e.g., 0.1 M NaOH) to the solution and heat.
-
Oxidative Degradation: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the solution.
-
Photodegradation: Expose the solution to intense UV light.
-
Analyze these samples by HPLC to observe the degradation products formed under each condition. This can help in identifying unknown peaks in your stability study samples.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
- Kaur, L., & Modi, D. R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli. Indian Journal of Ecology, 52(4), 755-762.
-
Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
- Dang, T. C., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam.
- Wang, B., et al. (2023). Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli.
-
Triclosan. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
- Zuin, V. G., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- Zuin, V. G., & Yariwake, J. H. (2013). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.
-
2-Phenoxyethanol. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved January 30, 2026, from [Link]
-
2,4-Dichlorophenoxyacetic Acid. (2018). Centers for Disease Control and Prevention. Retrieved January 30, 2026, from [Link]
-
2,4-Dichlorophenoxyacetic Acid. (2019). Agency for Toxic Substances and Disease Registry. Retrieved January 30, 2026, from [Link]
- Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. (2022).
-
2-Phenoxyethanol. (2023). American Chemical Society. Retrieved January 30, 2026, from [Link]
- A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013). ACS Sustainable Chemistry & Engineering.
- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018). PLOS One.
- Proposed mechanism for the cleavage 2-phenoxy-1-phenyl-ethanol by pincer complexes along pathway A. (n.d.).
- Methods for manufacturing phenoxyethanol. (2020).
-
Bisphenol A bis(2-hydroxyethyl)ether. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved January 30, 2026, from [Link]
-
This compound. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved January 30, 2026, from [Link]
- Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss)
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (n.d.).
- Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry.
- Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulf
- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018).
- What is the reactivity of 2 - Phenoxyethanol with oxidizing agents? (2025). Blog.
- Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal.
- Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis. (2003). ScienceDirect.
-
Phenoxyethanol. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
- Stability of bisphenol A diglycidyl ether and bisphenol F diglycidyl ether in water-based food simulants. (2025).
- Buy Bisphenol A bis(2-hydroxyethyl)ether. (n.d.). Smolecule.
- Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. (1998). PubMed.
Sources
Technical Support Center: Interference in 2-(2,4-Dichlorophenoxy)ethanol Immunoassay Analysis
Welcome to the technical support hub for the analysis of 2-(2,4-Dichlorophenoxy)ethanol by immunoassay. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences that can compromise assay accuracy and reliability. We will delve into the root causes of these issues and provide actionable, step-by-step protocols to diagnose and resolve them.
Foundational Principles: The Competitive Immunoassay
The analysis of small molecules like this compound typically employs a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] Understanding this principle is fundamental to troubleshooting.
In this setup, a limited number of specific antibody binding sites are available. The this compound in your sample (the "free antigen") competes with a known amount of enzyme-labeled this compound (the "conjugate") for these sites.[3][4] The resulting signal is inversely proportional to the concentration of the analyte in your sample.[3] High analyte concentration in the sample leads to less bound conjugate and a weaker signal, and vice-versa.
Interference occurs when something other than the target analyte affects this competitive binding equilibrium, leading to inaccurate results. The two most common culprits are cross-reactivity and matrix effects .
Caption: Principle of Competitive ELISA.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the analysis of this compound.
Q1: Why are my blank or negative control samples showing a positive result?
Possible Cause: This issue, often manifesting as a lower-than-expected signal in a competitive assay, typically points to cross-reactivity. An unrelated compound in your sample or buffer is being recognized by the antibody, competing with the enzyme conjugate and mimicking the presence of the target analyte.
In-Depth Explanation: Immunoassay antibodies are designed to be specific, but they can sometimes bind to molecules that are structurally similar to the target analyte.[5] For an assay targeting this compound, structurally related phenoxy herbicides or their metabolites are primary suspects. The parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), and its various ester forms are common cross-reactants in such assays.[3][6][7]
Troubleshooting Flowchart:
Caption: Workflow for diagnosing false-positive results.
Solution:
-
Identify Potential Cross-Reactants: Review the chemical composition of your samples. Are other herbicides, pesticides, or related industrial chemicals present?
-
Perform a Cross-Reactivity Study: Test the suspected interfering compounds directly in the assay. Follow Protocol 1 below.
Q2: My standard curve is perfect, but I'm getting low or no recovery of my analyte when I spike it into my real samples (e.g., soil extract, wastewater, plasma).
Possible Cause: This is a classic sign of "matrix effects." Components in your sample matrix (the part of the sample that is not the analyte) are interfering with the assay mechanics, either by hindering antibody-antigen binding or by affecting the enzyme/substrate reaction.[8][9]
In-Depth Explanation: Complex matrices like soil, wastewater, or biological fluids contain a multitude of substances (salts, proteins, organic matter, lipids) that can non-specifically interfere with the assay.[9][10] This interference can prevent the antibody from binding to the analyte or the conjugate, leading to an inaccurate result that suggests a lower concentration than is actually present.[10]
Solution:
-
Sample Dilution: The simplest and most effective way to mitigate matrix effects is to dilute the sample.[8] This reduces the concentration of interfering substances while ideally keeping your analyte within the dynamic range of the assay. Test a serial dilution (e.g., 1:5, 1:10, 1:20, 1:40) to find the optimal dilution factor where the interference is minimized.[8]
-
Spike-and-Recovery Experiment: To confirm matrix effects and validate your chosen dilution, perform a spike-and-recovery experiment as detailed in Protocol 2 .
-
Matrix-Matched Calibration: For highly complex matrices, the most accurate approach is to prepare your calibration standards in a blank matrix that is identical to your sample but known to be free of the analyte.[11]
Q3: My results are highly variable and not reproducible between wells or plates.
Possible Cause: High variability can stem from several sources, including inconsistent laboratory technique, environmental factors, or issues with the reagents themselves.[12]
In-Depth Explanation: Immunoassays are sensitive to subtle variations in pipetting, incubation times, and temperature.[13] "Edge effects," where wells on the perimeter of the plate behave differently, can occur due to uneven temperature distribution during incubation.[13] Reagent deterioration or improper storage can also lead to inconsistent performance.[12]
Solution:
-
Technique: Ensure pipettes are calibrated and use fresh tips for every standard and sample.[13] Add reagents consistently and as quickly as possible, especially for kinetic-dependent steps.[12]
-
Incubation: Use a plate sealer during incubations to prevent evaporation.[13] Avoid stacking plates, and do not place them near vents or heat sources to ensure uniform temperature.[12]
-
Washing: Ensure washing steps are performed thoroughly and uniformly across the plate to reduce background noise.
-
Reagents: Bring all reagents to room temperature before use (unless the protocol specifies otherwise).[13] Aliquot standards and store them correctly to avoid repeated freeze-thaw cycles.[12]
In-Depth Troubleshooting Guides
Protocol 1: Assessing Cross-Reactivity of a Suspected Interferent
This protocol allows you to quantify the degree to which a suspected compound interferes with your assay.
Objective: To determine the percent cross-reactivity of a potential interferent.
Methodology:
-
Prepare Standards: Prepare a standard curve for your target analyte, this compound, according to the assay protocol.
-
Prepare Interferent Solutions: Prepare a serial dilution of the suspected interfering compound in the same assay buffer used for the standards. The concentration range should be broad enough to produce a full inhibition curve if it cross-reacts.
-
Run the Assay: Run the standard curve and the interferent dilutions on the same plate.
-
Data Analysis: a. Determine the IC50 for both the target analyte and the interfering compound. The IC50 is the concentration that causes 50% inhibition of the maximum signal. b. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Interfering Compound) x 100 [14]
Data Interpretation:
| % Cross-Reactivity | Level of Interference | Implication for Results |
| > 10% | Strong | The compound significantly interferes and will lead to overestimated results. |
| 1% - 10% | Weak | May cause interference, especially if present at high concentrations. |
| < 1% | Very Weak / Negligible | Unlikely to cause significant interference under normal conditions. |
This table provides a framework for interpreting cross-reactivity data.[14]
Protocol 2: Spike-and-Recovery Analysis to Evaluate Matrix Effects
This protocol is essential for validating that your sample preparation method successfully eliminates matrix interference.
Objective: To determine if the sample matrix is suppressing or enhancing the signal and to calculate the recovery percentage of a known amount of analyte.
Methodology:
-
Select Samples: Choose at least three representative samples that have been processed/extracted as usual.
-
Initial Measurement: Analyze an aliquot of each undiluted (or minimally diluted) sample to determine the endogenous concentration of this compound.
-
Spike Samples: Take another aliquot of each sample and "spike" it with a known concentration of this compound standard. The spiked amount should ideally be around the midpoint of your standard curve.
-
Analyze Spiked Samples: Analyze the spiked samples in the immunoassay.
-
Calculate Recovery: Use the following formula to determine the percent recovery:
% Recovery = [(Concentration of Spiked Sample - Endogenous Concentration) / Spiked Concentration] x 100
Data Interpretation:
| % Recovery | Interpretation | Action Required |
| 80% - 120% | Acceptable | The matrix effect is minimal. The current sample prep is valid. |
| < 80% | Signal Suppression | The matrix is interfering and causing underestimation. Increase sample dilution or use matrix-matched calibrators. |
| > 120% | Signal Enhancement | The matrix is interfering and causing overestimation. Increase sample dilution or use matrix-matched calibrators. |
This table provides typical acceptance criteria for spike-and-recovery experiments.
References
- A Comparative Guide to the Cross-Reactivity of 2,4-D Esters in Commercial Immunoassay Kits. Benchchem.
- Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer. U.S.
- Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. U.S.
- The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. U.S.
- In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. U.S.
- Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. U.S.
- Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. U.S.
- Competitive ELISA.
- Immunoassay Troubleshooting Guide.
- Matrix effect and control of immunoassay for environmental samples.
- Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays. MilliporeSigma.
- Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities. U.S.
- ELISA Principle, Procedure, Types, and Applic
- The principle and method of ELISA. MBL Life Science.
- The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Royal Society of Chemistry.
- Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Springer Medizin.
- ELISA Troubleshooting Guide. Biocompare.
- ELISA Troubleshooting Guide. Thermo Fisher Scientific.
- Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food M
- Common problems of cross-reaction and specificity in current immunoassays.
- Competitive ELISA Protocol and Anim
- Wh
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. U.S.
- Common Malfunctions And Precautions For Immunoassay Analyzers. ivdsolution.com.
- Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube.
Sources
- 1. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 2. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biocompare.com [biocompare.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of 2-(2,4-Dichlorophenoxy)ethanol
Welcome to the technical support center for the HPLC analysis of 2-(2,4-Dichlorophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common issue of peak tailing. By understanding the underlying causes and implementing targeted solutions, you can achieve symmetric, reproducible peaks for accurate quantification.
Understanding the Analyte: this compound
This compound is a polar, neutral compound. Its structure, featuring a dichlorinated aromatic ring and a primary alcohol, presents specific challenges in reversed-phase HPLC. Unlike its acidic counterpart, 2,4-Dichlorophenoxyacetic acid (2,4-D), this molecule is not ionizable. However, the presence of the hydroxyl group and the ether linkage can lead to secondary interactions with the stationary phase, a primary cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a chromatographic phenomenon where the peak's asymmetry results in a trailing edge that is longer than the leading edge. It is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. Values greater than 1.2 are generally indicative of a tailing issue that may require investigation.
Q2: Why is my this compound peak tailing?
The most probable cause of peak tailing for this analyte is secondary interactions between the polar hydroxyl group of the molecule and active sites on the silica-based stationary phase.[1] These active sites are primarily residual silanol groups (Si-OH) that remain on the silica surface after the bonding of the C18 chains.[2]
Other potential causes include:
-
Column hardware issues: A void at the column inlet or a partially blocked frit can disrupt the flow path, leading to peak distortion.[3][4]
-
Extra-column volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[3][5]
-
Sample overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[1]
-
Inappropriate injection solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[1]
-
Metal chelation: Trace metal contaminants in the silica matrix or from the HPLC system can interact with the analyte, causing tailing.[2][5]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Issue 1: Initial Method Development and Persistent Tailing
Q: I'm developing a method for this compound using a standard C18 column, and I'm seeing significant peak tailing from the start. What should be my first steps?
A: Your initial focus should be on mitigating secondary silanol interactions through column selection and mobile phase optimization.
Step 1: Evaluate Your Column Choice
Not all C18 columns are created equal. For polar analytes like this compound, a modern, high-purity, end-capped column is crucial.
-
End-capping: This process "caps" many of the residual silanol groups with a small, less polar functional group, reducing their availability for secondary interactions.[6]
-
High-Purity Silica (Type B): Modern columns are typically packed with Type B silica, which has a lower metal content and fewer acidic silanol groups compared to older Type A silica.[2]
Table 1: Column Selection Guide
| Column Type | Suitability for this compound | Rationale |
| Traditional, non-end-capped C18 | Poor | High number of accessible silanol groups will likely cause significant tailing. |
| Modern, end-capped C18 (Type B Silica) | Good | Reduced silanol activity leads to improved peak shape for polar analytes. |
| Polar-embedded C18 | Excellent | Contains a polar group embedded in the C18 chain, which can further shield residual silanols and provide alternative selectivity. |
Step 2: Optimize the Mobile Phase
Since this compound is a neutral molecule, pH adjustment of the mobile phase will not affect its ionization state. However, the pH can influence the ionization of residual silanol groups on the stationary phase.
-
Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups, making them less interactive with the polar analyte.[7]
-
Mobile Phase Modifier: Consider the organic modifier. Methanol is a more polar solvent than acetonitrile and can sometimes be more effective at masking silanol interactions, leading to better peak shapes for polar compounds.[3]
Experimental Protocol: Initial Method Development
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.[3]
-
Injection Volume: 5 µL.
-
Sample Solvent: 50:50 Acetonitrile:Water.
If tailing persists, try substituting acetonitrile with methanol.
Issue 2: Good Initial Peak Shape, but Tailing Develops Over Time
Q: My method was working well, but now I'm observing increasing peak tailing for this compound after a series of injections. What's happening?
A: This scenario often points to column contamination, column degradation, or a developing hardware issue.
Workflow for Troubleshooting Degrading Peak Shape
Troubleshooting Degrading Peak Shape
Step 1: Diagnose the Scope of the Problem
-
If only the this compound peak is tailing: This suggests a specific chemical interaction. Strongly retained, late-eluting matrix components from previous injections may be accumulating on the column head, creating new active sites for secondary interactions.
-
If all peaks are tailing: This is more indicative of a physical or mechanical problem, such as a column void or extra-column volume.[4]
Step 2: Address Column Contamination
If contamination is suspected, a rigorous column wash is the first line of defense.
Protocol: Column Washing Procedure
-
Disconnect the column from the detector.
-
Flush with 20-30 column volumes of your mobile phase without the buffer (e.g., Water/Acetonitrile).
-
Flush with 20-30 column volumes of 100% Acetonitrile.
-
If your samples are greasy or have highly nonpolar components, flush with 20-30 column volumes of Isopropanol.
-
Re-equilibrate the column with your initial mobile phase conditions.
Step 3: Investigate Hardware Issues
-
Column Void: A void can form at the inlet of the column due to high pressure or pH stress.[5] A visual inspection may reveal a depression in the packing material. Reversing and flushing the column (if permitted by the manufacturer) can sometimes resolve this temporarily.[6] However, a voided column typically needs to be replaced.
-
Extra-Column Volume: Ensure all tubing is as short as possible and that all fittings are correctly seated to avoid dead volume.
Issue 3: Peak Shape is Sensitive to Sample Matrix
Q: I get a good peak shape for my this compound standard, but when I inject my sample (e.g., extracted from soil or water), the peak tails significantly. Why?
A: This is a classic case of matrix effects. Components in your sample matrix can interfere with the chromatography.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Incorporate a robust SPE cleanup step to remove interfering matrix components. For a compound of intermediate polarity like this compound, a C18 or a mixed-mode sorbent could be effective.
-
Liquid-Liquid Extraction (LLE): Optimize your LLE protocol to selectively extract the analyte while leaving interfering compounds behind.
-
-
Dilute the Sample: If the concentration of your analyte is high enough, diluting the sample can reduce the impact of the matrix.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained matrix components.
Logical Relationship of Troubleshooting Steps
Troubleshooting Flowchart
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
-
Barrett, R., et al. (2000). Analysis of 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chloro-Phenoxyacetic Acid in Human Urine. In: Pesticide Protocols. Humana Press. Available from: [Link]
-
Chen, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE, 13(1), e0191149. Available from: [Link]
-
Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Available from: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available from: [Link]
-
U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available from: [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available from: [Link]
-
MAC-MOD Analytical. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Available from: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 4. helixchrom.com [helixchrom.com]
- 5. Analysis of 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chloro-Phenoxyacetic Acid in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression in 2-(2,4-Dichlorophenoxy)ethanol Analysis
Case ID: 24DPE-ION-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely encountering signal loss or variability when analyzing 2-(2,4-Dichlorophenoxy)ethanol (2,4-DPE) via LC-ESI-MS/MS. Unlike its carboxylic acid metabolite (2,4-D), 2,4-DPE is a neutral chlorinated phenoxy alcohol. It lacks a strong ionizable group, making it susceptible to competition in the electrospray droplet.
The Root Cause: In complex matrices (plasma, urine, wastewater), endogenous components like phospholipids and salts reach the ESI source simultaneously with your analyte. They monopolize the surface charge of the droplet, preventing your neutral 2,4-DPE from ionizing effectively.
This guide provides a self-validating workflow to diagnose, visualize, and eliminate this suppression.
Module 1: Ionization Physics & Source Optimization
The Challenge: 2,4-DPE (
The Solution: You must force ionization via Adduct Formation .
Recommended Ionization Strategy
| Parameter | Setting | Rationale |
| Polarity | Positive (+) | Primary alcohols ionize best as adducts in positive mode. |
| Target Ion | Ammonium adducts are more stable and reproducible than Sodium ( | |
| Mobile Phase A | Water + 2mM Ammonium Acetate | Provides the source of |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often yields better solvation for polar alcohols. |
| Backup Mode | Negative (-) with Formate | If positive mode fails, try |
Source Parameters for Suppression Mitigation
-
Capillary Voltage: Lower is often better for labile adducts (e.g., 2.5 - 3.0 kV).
-
Desolvation Temp: Increase to 450-500°C. Higher heat aids droplet evaporation, giving your neutral analyte a better chance against matrix components.
Module 2: Diagnosing Suppression (The "Post-Column Infusion" Protocol)
Do not guess where suppression occurs. See it. This is the gold-standard validation method (Bonfiglio et al.).
The Setup
You will inject a blank matrix sample while continuously infusing pure 2,4-DPE into the MS source. Any dip in the baseline indicates suppression.
Figure 1: Post-Column Infusion (PCI) schematic. The syringe pump delivers a constant stream of analyte, creating a high steady baseline. The LC injects the "dirty" matrix.
Step-by-Step Protocol
-
Prepare Infusion Solution: Dilute 2,4-DPE to ~1 µg/mL in 50:50 Mobile Phase.
-
Connect System: Place a T-union between the LC column outlet and the MS inlet. Connect the syringe pump to the third port.
-
Establish Baseline: Start LC flow (gradient) and Syringe flow (10-20 µL/min). Monitor the 2,4-DPE transition (e.g.,
). Wait for a stable, high baseline. -
Inject: Inject a Blank Matrix Extract (e.g., extracted urine/plasma without analyte).
-
Analyze: Watch for dips in the baseline.
-
Dip at Void Volume (1-2 min): Salts/Unretained matrix.
-
Dip at End of Run: Phospholipids.[1]
-
Action: If your analyte elutes during a "Dip," you have suppression. You must move the peak (chromatography) or clean the sample (extraction).
-
Module 3: Sample Preparation (Removing the Matrix)
If Module 2 shows suppression at your retention time, you must clean the sample.
| Method | Suppression Risk | Suitability for 2,4-DPE |
| Protein Precipitation (PPT) | High | Not Recommended. Removes proteins but leaves phospholipids and salts that suppress ESI. |
| Liquid-Liquid Extraction (LLE) | Medium | Good. Use Ethyl Acetate or MTBE. 2,4-DPE partitions into the organic layer; salts stay behind. |
| Solid Phase Extraction (SPE) | Low | Best. Use a Polymeric Reversed-Phase cartridge (e.g., HLB/Strata-X). |
Recommended SPE Protocol (Polymeric RP)
-
Condition: Methanol (1 mL)
Water (1 mL). -
Load: Sample (pH adjusted to neutral). Note: Since 2,4-DPE is neutral, pH control is less critical for retention but helps keep matrix interferences ionized and unretained.
-
Wash: 5% Methanol in Water. Critical: Removes salts/proteins.
-
Elute: 100% Methanol or Acetonitrile.
-
Evaporate & Reconstitute: Reconstitute in initial mobile phase.
Module 4: Chromatographic Separation
If you cannot clean the sample further, you must separate the analyte from the suppressors.
The "Phospholipid Zone": In Reversed-Phase LC, phospholipids typically elute late in the gradient (high % organic).
-
Problem: If 2,4-DPE elutes late, it overlaps with lipids.
-
Solution: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions with the chlorinated ring of 2,4-DPE often increase retention selectivity, shifting it away from the lipid zone.
Frequently Asked Questions (FAQ)
Q: Why is my Internal Standard (IS) signal also fluctuating?
A: If you use a stable isotope-labeled IS (e.g.,
Q: Can I use APCI instead of ESI? A: Yes. Atmospheric Pressure Chemical Ionization (APCI) is gas-phase ionization and is significantly less prone to liquid-phase matrix effects. Since 2,4-DPE is thermally stable and neutral, it is an excellent candidate for APCI if your instrument supports it.
Q: I see a signal in the blank after a high concentration sample. Is this suppression? A: No, that is Carryover . 2,4-DPE is sticky (chlorinated).
-
Fix: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic workflow for isolating the cause of signal loss.
References
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[1][2][3][4][5][6]
-
US EPA. (2014). Method 555: Determination of Chlorinated Acids in Drinking Water. (Context for chlorinated phenoxy acid/alcohol handling).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 6. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study [mdpi.com]
- 7. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C8H8Cl2O2 | CID 8444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 2-(2,4-Dichlorophenoxy)ethanol vs. Standard Phenoxy Herbicides
This guide provides an in-depth technical analysis of 2-(2,4-Dichlorophenoxy)ethanol (2,4-D-EtOH) compared to standard phenoxy herbicides (2,4-D Acid, Esters, and Salts). It is designed for researchers investigating pro-herbicide kinetics, metabolic activation pathways, and drift mitigation strategies.
Executive Technical Summary
This compound (CAS 120-67-2) represents a distinct metabolic class within the phenoxy herbicide family. Unlike 2,4-D esters or salts which release the active acid via simple hydrolysis or dissociation, 2,4-D-EtOH acts as a pro-herbicide intermediate . It is the primary hydrolysis product of Sesone (2,4-DES) and Falone (2,4-DEP).
Its herbicidal activity is not intrinsic but latent; it requires biological oxidation (typically microbial
Chemical & Physical Property Analysis[1][2][3][4]
The structural differences dictate the environmental fate and activation speed. The ethanol form possesses a free hydroxyl group on the ethyl chain, making it chemically stable but biologically labile under oxidative conditions.
| Feature | This compound | 2,4-D Ethylhexyl Ester (EHE) | 2,4-D Dimethylamine Salt |
| Role | Pro-herbicide Intermediate | Pro-herbicide (Rapid) | Active Salt |
| Activation Step | Oxidation (-CH₂OH | Hydrolysis (Ester | Dissociation (Salt |
| Activation Speed | Slow (Days/Weeks); Microbial dependent | Fast (Hours/Days); Chemical/Enzymatic | Immediate upon dissolution |
| Volatility | Low (H-bonding reduces vapor pressure) | Moderate/High (Lipophilic, high vapor pressure) | Very Low (Ionic solid) |
| Soil Mobility | Moderate (Non-ionic polar) | Low (Binds to organic matter) | High (Water soluble) |
| Drift Risk | Low (Physical drift only) | High (Vapor drift risk) | Low (Physical drift only) |
Mechanism of Action: Convergent Activation Pathways
The critical distinction lies in the bio-activation pathway. Standard esters hydrolyze spontaneously or via esterases. The ethanol form requires a two-step oxidation, making its efficacy highly correlated with soil microbial health and moisture levels.
DOT Diagram: Metabolic Convergence on 2,4-D Acid
The following diagram illustrates how the Ethanol form enters the auxin pathway compared to Esters and Salts.
Caption: Activation pathways showing the oxidative requirement for the ethanol form vs. hydrolytic activation of esters.
Efficacy & Performance Factors
Soil Activation Dependency
Unlike 2,4-D amine, which is active immediately upon root uptake, 2,4-D-EtOH activity is delayed .
-
Moisture Requirement: Hydrolysis of precursors (like Sesone) to the ethanol form requires moist soil.[1][2]
-
Microbial Requirement: Conversion of Ethanol
Acid is enzymatic. Sterile or dry soils result in loss of efficacy . -
Selectivity: The delay allows deep-rooted crops (or those with rapid oxidative metabolism) to tolerate applications that would damage surface-germinating weeds.
Volatility & Drift Profile
2,4-D esters are notorious for "vapor drift"—volatilizing from treated leaves and moving miles to damage sensitive crops (e.g., grapes, cotton).
-
2,4-D-EtOH Advantage: The alcohol moiety participates in hydrogen bonding, significantly lowering vapor pressure compared to the alkyl esters. It presents a negligible vapor drift hazard , making it a candidate for chemistry near sensitive zones, provided the delayed activity is acceptable.
Experimental Protocols
To validate the activity of 2,4-D-EtOH, researchers must distinguish between intrinsic toxicity and metabolically derived toxicity.
Protocol A: Soil Activation Assay (HPLC-UV)
Objective: Quantify the conversion rate of 2,4-D-EtOH to 2,4-D Acid in non-sterile vs. sterile soil.
-
Soil Preparation: Sieve agricultural topsoil (2 mm). Split into two batches:
-
Batch A: Natural (Non-sterile).
-
Batch B: Autoclaved (121°C, 1h, x2) to sterilize.
-
-
Treatment: Spike both batches with 2,4-D-EtOH at 5 mg/kg soil. Adjust moisture to 60% field capacity.
-
Incubation: Incubate at 25°C in dark.
-
Sampling: Extract 10g soil samples at Days 0, 3, 7, 14, and 21.
-
Extraction:
-
Extract with 20 mL Acetonitrile:Water (80:20) + 0.1% Formic Acid.
-
Shake for 1h; Centrifuge at 4000 rpm.
-
-
Analysis (HPLC-UV/MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient Acetonitrile/Water (0.1% H3PO4).
-
Target: Monitor disappearance of Ethanol peak (RT ~5 min) and appearance of Acid peak (RT ~3.5 min).
-
-
Validation: Batch B (Sterile) should show minimal conversion, confirming biological oxidation is required.
Protocol B: Arabidopsis Root Growth Inhibition (Bioassay)
Objective: Compare intrinsic auxinic activity.
-
Plate Prep: Prepare 0.5x MS agar plates supplemented with:
-
Control (DMSO only).
-
2,4-D Acid (0.1, 1.0, 10
M). -
2,4-D-EtOH (0.1, 1.0, 10
M).
-
-
Seeding: Surface sterilize Arabidopsis thaliana (Col-0) seeds; stratify at 4°C for 2 days. Plate on agar.
-
Growth: Orient plates vertically under continuous light (22°C).
-
Measurement: After 7 days, measure primary root length.
-
Expected Result:
-
2,4-D Acid: Severe inhibition (IC50 ~50 nM).
-
2,4-D-EtOH: Significantly less inhibition (higher IC50) because the sterile agar lacks the microbial community necessary to rapidly oxidize the ethanol to the active acid. This proves the "Pro-herbicide" status.
-
References
-
National Pesticide Information Center (NPIC). (2008). 2,4-D Technical Fact Sheet. Oregon State University. Link
-
U.S. EPA. (2005). Reregistration Eligibility Decision (RED) for 2,4-D. Office of Prevention, Pesticides and Toxic Substances. Link
-
WSSA (Weed Science Society of America). (2014). Herbicide Handbook: Phenoxy Herbicides Mode of Action. WSSA. Link
-
Loos, M. A. (1975). Phenoxyalkanoic Acids: Decomposition of Sesone and Related Compounds. In: Herbicides: Chemistry, Degradation, and Mode of Action.[3][4][5][6] Marcel Dekker, Inc.
-
Grossbard, E. (1971). The breakdown of 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenoxyethanol in soil. Weed Research, 11(4). Link
Sources
- 1. scribd.com [scribd.com]
- 2. nal.usda.gov [nal.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. US11299745B1 - Herbicide resistance genes - Google Patents [patents.google.com]
- 5. 2,4-Dichlorophenoxybutyric acid-resistant mutants of Arabidopsis have defects in glyoxysomal fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-D Fact Sheet [npic.orst.edu]
comparative bioactivity of 2,4-D and its ethanol derivative
Executive Summary: The Pro-Herbicide Strategy
In the development of auxinic herbicides, the distinction between 2,4-D (2,4-Dichlorophenoxyacetic acid) and its ethanol derivative, 2,4-D Ethyl Ester , represents a classic case study in bioavailability engineering.
While 2,4-D acid is the biologically active moiety responsible for binding to the TIR1 receptor, it suffers from poor cuticular penetration due to its polarity. The ethyl ester variant is chemically engineered as a pro-herbicide . It is biologically inactive in its ester form but possesses superior lipophilicity, allowing rapid transmembrane uptake. Once inside the plant cytosol, it relies on metabolic hydrolysis to release the active acid.
The Verdict:
-
Select 2,4-D Ethyl Ester when maximizing efficacy under adverse conditions (rain, mature weeds with thick cuticles) is critical.
-
Select 2,4-D Acid (or Amine Salts) when volatility drift and off-target movement are primary risk factors.[1]
Physicochemical & Mechanistic Basis[2]
To understand the bioactivity differences, we must analyze the molecular behavior before and after application.
The Lipophilicity Switch
The primary driver of performance difference is the octanol-water partition coefficient (
| Property | 2,4-D Acid | 2,4-D Ethyl Ester | Impact on Bioactivity |
| Chemical Structure | Free carboxylic acid | Ethyl ester of the acid | Ester masks the polar carboxyl group. |
| LogP (Lipophilicity) | ~2.8 (pH dependent) | ~3.9 - 4.2 | High LogP drives rapid diffusion through the waxy leaf cuticle. |
| Water Solubility | ~900 mg/L | Insoluble (Requires emulsification) | Acid washes off easily; Ester binds to cuticle waxes (Rainfastness). |
| Vapor Pressure | Critical Risk: The ethyl ester is |
Mechanism of Action (MoA): The Activation Pathway
It is a common misconception that the ester itself binds to the target receptor. It does not. The ester is a delivery vehicle.
-
Penetration: The ester moves across the lipophilic cuticle.[2][3]
-
Bioactivation: Carboxylesterases in the plant cytoplasm hydrolyze the ester bond.
-
Binding: The liberated 2,4-D acid binds to the TIR1/AFB (Transport Inhibitor Response 1) receptor complex.
-
Signal Transduction: This binding promotes the ubiquitination and degradation of Aux/IAA transcriptional repressors, leading to "auxin overdose" symptoms (epinasty, tissue necrosis).
Visualization: The Pro-Herbicide Activation Pathway
Figure 1: The activation pathway showing the ester acting as a lipophilic delivery vehicle that must be hydrolyzed to the acid form to trigger the TIR1 receptor.
Comparative Toxicology & Environmental Fate[5]
For drug development and toxicology professionals, the distinction extends beyond the plant. The ester moiety significantly alters the toxicological profile, particularly in aquatic environments.
Aquatic Toxicity Disparity
The ethyl ester is significantly more toxic to aquatic organisms than the acid. This is directly linked to bioconcentration factors (BCF). The lipophilic ester is rapidly absorbed by fish gills, whereas the ionized acid is repelled.
-
Rainbow Trout (
, 96h):-
2,4-D Acid: ~100 mg/L (Practically Non-toxic)
-
2,4-D Ethyl Ester: ~1-10 mg/L (Moderately to Highly Toxic)[4]
-
Environmental Hydrolysis
In soil and water, the "ethanol derivative" is transient.[5]
-
Hydrolysis Half-life (
): < 24 hours in aerobic soils and natural waters.[4] -
Implication: Environmental monitoring often detects the acid even if the ester was applied. Protocols must account for this rapid conversion.
Experimental Protocols (Self-Validating Systems)
To objectively compare bioactivity, you cannot rely on visual weed control alone. You must quantify the Internal Active Dose (IAD) . The following protocol uses LC-MS/MS to differentiate between surface adsorption (inactive) and penetrated active compound.
Protocol: Differential Uptake & Hydrolysis Assay
Objective: Quantify the rate of ester-to-acid conversion and total uptake in plant tissue.
Phase 1: Treatment & Incubation
-
Preparation: Formulate 2,4-D Acid and 2,4-D Ethyl Ester with 0.25% v/v non-ionic surfactant.
-
Application: Apply ten 1-
L droplets to the adaxial surface of the target leaf (e.g., Arabidopsis or Glycine max). -
Time-Course: Harvest leaves at 1, 4, 12, and 24 hours post-treatment (HPT).
Phase 2: The Wash (Surface Residue)
Crucial Step: This separates "potential dose" from "absorbed dose."
-
Excise the treated leaf.
-
Immerse in 10 mL Acetonitrile for 30 seconds (agitate gently).
-
Retain solvent as Fraction A (Surface) .
Phase 3: Extraction (Internal Dose)
-
Flash-freeze the washed leaf in liquid nitrogen.
-
Pulverize tissue using a bead mill.
-
Extract with Methanol:Water (80:20) + 0.1% Formic Acid .
-
Centrifuge at 10,000 x g for 5 mins.
-
Retain supernatant as Fraction B (Internal) .
Phase 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Transitions (MRM):
-
2,4-D Acid: m/z 219
161 (Quantifier). -
2,4-D Ethyl Ester: m/z 248
220 (Quantifier).
-
Validation Logic: If the ester is working as predicted, Fraction B should show decreasing Ester concentrations and increasing Acid concentrations over time (inversion of the molar ratio), proving metabolic hydrolysis.
Visualization: Analytical Workflow
Figure 2: Differential extraction workflow to separate cuticular residue (Fraction A) from absorbed, metabolically active herbicide (Fraction B).
References
-
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase."[6] Nature.[6][7]
-
Peterson, M. A., et al. (2016). "2,4-D Past, Present, and Future: A Review." Weed Technology.[5]
-
Jandova, R., et al. "Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry."[8] Waters Corporation Application Notes.
-
National Pesticide Information Center. "2,4-D Technical Fact Sheet."
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science.
Sources
- 1. extension.psu.edu [extension.psu.edu]
- 2. ag.purdue.edu [ag.purdue.edu]
- 3. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]
- 4. 2,4-D Mode of action and properties [herbiguide.com.au]
- 5. invasive.org [invasive.org]
- 6. proteopedia.org [proteopedia.org]
- 7. xtbg.cas.cn [xtbg.cas.cn]
- 8. lcms.cz [lcms.cz]
Navigating the Cross-Reactivity Challenge: A Guide to Immunoassay-Based Detection of 2-(2,4-Dichlorophenoxy)ethanol
For researchers and drug development professionals engaged in the analysis of phenoxy herbicides and their metabolites, the specific and sensitive detection of these compounds is paramount. While 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely studied herbicide, its metabolite, 2-(2,4-Dichlorophenoxy)ethanol, presents a unique analytical challenge. This guide provides an in-depth technical overview of the complexities surrounding the immunoassay-based detection of this compound, with a primary focus on the critical aspect of cross-reactivity.
Currently, the market for immunoassays is heavily skewed towards the detection of the parent compound, 2,4-D. Commercial ELISA kits and published research predominantly feature antibodies raised against 2,4-D haptens.[1] Direct, commercially available immunoassays specifically designed and validated for this compound are not readily found. This scarcity necessitates a different approach for the analytical scientist: evaluating the potential of existing 2,4-D immunoassays to detect this compound through cross-reactivity.
This guide will delve into the structural basis of this cross-reactivity, present a comparative analysis of hypothetical immunoassay performance, and provide a detailed experimental protocol for researchers to assess the cross-reactivity of commercially available 2,4-D ELISA kits for the detection of this compound.
The Structural Basis of Cross-Reactivity
The potential for an antibody to cross-react with a compound other than its target antigen is fundamentally rooted in molecular similarity.[2] In the case of 2,4-D and this compound, the core dichlorophenoxy moiety is identical. The primary difference lies in the terminal functional group: a carboxylic acid in 2,4-D and a hydroxyl group in this compound.
Caption: Molecular structures of 2,4-D and this compound.
The specificity of an antibody is determined by the hapten used for its production.[1] For many 2,4-D antibodies, the hapten is conjugated to a carrier protein via the carboxylic acid group of 2,4-D. This can sometimes result in antibodies that primarily recognize the dichlorophenoxy ring structure, potentially leading to cross-reactivity with molecules like this compound that share this feature.[1]
Comparative Performance of Immunoassays: A Hypothetical Analysis
Given the lack of dedicated commercial kits for this compound, we present a hypothetical comparison of two types of anti-2,4-D antibodies and their likely performance in detecting this compound.
Table 1: Hypothetical Cross-Reactivity of Two Anti-2,4-D Monoclonal Antibodies
| Antibody Clone | Target Antigen (Hapten) | Predicted Cross-Reactivity with this compound | Rationale |
| MAb-A | 2,4-D conjugated via carboxylic acid | Moderate to High | The primary epitope is likely the dichlorophenoxy ring, as the carboxylic acid group is obscured during haptenization. This increases the probability of recognizing the same ring structure in the ethanol metabolite. |
| MAb-B | 2,4-D analog with an extended linker from the ring | Low | This hapten design exposes more of the acetic acid side chain, leading to antibodies with higher specificity for the entire 2,4-D molecule, including the carboxyl group. |
Experimental Protocol: Evaluating Cross-Reactivity of a Commercial 2,4-D ELISA Kit
This protocol provides a robust framework for determining the percentage cross-reactivity of a commercial 2,4-D competitive ELISA kit with this compound.
Principle of Competitive ELISA
In a competitive ELISA for a small molecule like 2,4-D, the analyte in the sample competes with a labeled 2,4-D conjugate for a limited number of antibody binding sites.[3] A higher concentration of analyte in the sample results in less binding of the labeled conjugate and, consequently, a weaker signal.[3]
Caption: Workflow of a competitive ELISA for small molecule detection.
Materials
-
Commercial 2,4-D ELISA Kit (including antibody-coated plates, 2,4-D standards, enzyme conjugate, wash buffer, substrate, and stop solution)
-
This compound (analytical standard grade)
-
Other potential cross-reactants (e.g., 2,4-Dichlorophenol, MCPA)
-
Precision pipettes and tips
-
Microplate reader
Procedure
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the 2,4-D standard provided in the kit according to the manufacturer's instructions. This will serve as the reference standard curve.
-
Prepare a separate serial dilution of this compound in the same buffer as the 2,4-D standards. The concentration range should be broad enough to generate a full inhibition curve (e.g., from 0.01 ng/mL to 1000 ng/mL).
-
If testing other potential cross-reactants, prepare similar serial dilutions for each.
-
-
Assay Performance:
-
Follow the commercial ELISA kit protocol for the assay procedure.
-
In separate wells of the antibody-coated plate, add the different concentrations of the 2,4-D standard, the this compound dilutions, and any other potential cross-reactant dilutions.
-
Add the enzyme conjugate to all wells.
-
Incubate, wash, add substrate, and stop the reaction as per the kit's instructions.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit protocol.
-
For both the 2,4-D standard and the this compound, plot the absorbance against the logarithm of the concentration.
-
Determine the IC50 value for both compounds. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Calculation of Cross-Reactivity
The percentage cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of 2,4-D / IC50 of this compound) x 100
Table 2: Example Data and Cross-Reactivity Calculation
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| 2,4-D | 10 | 100% (by definition) |
| This compound | 50 | 20% |
| 2,4-Dichlorophenol | 200 | 5% |
In this example, the antibody in the kit is 20% cross-reactive with this compound. This means that a 50 ng/mL concentration of this compound would produce the same signal as a 10 ng/mL concentration of 2,4-D.
Conclusion and Future Perspectives
The detection of this compound using immunoassays is an area that requires further development. In the absence of dedicated commercial kits, researchers can leverage existing 2,4-D immunoassays by thoroughly characterizing their cross-reactivity. The experimental framework provided in this guide offers a systematic approach to this evaluation.
For highly specific and sensitive detection of this compound, the development of novel monoclonal or recombinant antibodies will be necessary. This would involve the synthesis of a specific hapten that exposes the unique ethanol moiety, thereby directing the immune response towards this distinguishing feature.[4] Such advancements will be crucial for accurate risk assessment and monitoring of this important metabolite in various matrices.
References
Sources
- 1. Highly Specific Nanobody against Herbicide 2,4-dichlorophenoxyacetic acid for Monitoring of its Contamination in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - AT [thermofisher.com]
- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunological changes among farmers exposed to phenoxy herbicides: preliminary observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive and rapid detection of 2,4-dicholorophenoxyacetic acid in water samples by using evanescent wave all-fiber immunosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid [publichealthtoxicology.com]
- 11. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of anti-2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoclonal antibodies to 2,4-dichlorophenol hydroxylase as probes for the 2,4-D-degradative phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunological changes among farmers exposed to phenoxy herbicides: preliminary observations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations [mdpi.com]
- 18. Technical note: Hapten synthesis, antibody production and development of an enzyme-linked immunosorbent assay for detection of the natural steroidal alkaloid Dendrogenin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Synthesis and Biological Evaluation of 2-(2,4-Dichlorophenoxy)ethanol Analogs
Executive Summary
The 2-phenoxyethanol scaffold is a privileged structure in medicinal chemistry, serving as a core for non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial preservatives, and antifungal agents. While unsubstituted 2-phenoxyethanol is a standard cosmetic preservative, its halogenated analogs—specifically 2-(2,4-dichlorophenoxy)ethanol (2,4-DCPE) —exhibit significantly enhanced lipophilicity and membrane permeability.
This guide objectively compares the synthetic routes (Classical Williamson vs. Green Carbonate Insertion) and biological efficacy of 2,4-DCPE against its non-halogenated parent and trichlorinated analogs.
Part 1: Synthetic Strategy & Process Comparison
The synthesis of 2,4-DCPE has evolved from stoichiometric nucleophilic substitution to catalytic insertion. Below, we compare the two dominant methodologies.
Comparative Workflow Analysis
The following diagram illustrates the divergent pathways for synthesizing the target scaffold.
Figure 1: Comparison of Classical Williamson Ether Synthesis (Red path) vs. Green Ethylene Carbonate Insertion (Yellow path).
Methodological Comparison Table
| Feature | Method A: Williamson Ether Synthesis | Method B: Ethylene Carbonate Insertion |
| Reagent Toxicity | High : 2-Chloroethanol is highly toxic and a mutagen. | Low : Ethylene Carbonate is a biodegradable solvent/reagent. |
| Atom Economy | Poor : Generates stoichiometric salt waste (NaCl/KCl). | High : 100% atom economy if CO2 is retained; minimal waste. |
| Reaction Type | SN2 Nucleophilic Substitution.[1][2] | Catalytic Ring-Opening Insertion. |
| Yield | 75–85% (Subject to O- vs C-alkylation competition). | 90–98% (High selectivity for O-alkylation). |
| Scalability | Limited by salt filtration and waste disposal costs. | Excellent; often solvent-free (melt phase). |
Expert Insight: While Method A is common in academic labs due to reagent availability, Method B is the industrial standard for "Green Chemistry" compliance. The use of Na-Mordenite or Imidazolium-based ionic liquids as catalysts in Method B significantly suppresses the formation of the di-ether byproduct (bis(2-phenoxyethyl)carbonate).
Recommended Protocol (Method B - Optimized)
-
Substrate: 2,4-Dichlorophenol (1.0 eq)
-
Reagent: Ethylene Carbonate (1.2 eq)
-
Catalyst: K2CO3 (0.05 eq) or Tetrabutylammonium bromide (TBAB)
-
Conditions: 140°C, neat (solvent-free), 4–6 hours.
-
Purification: The product is isolated via vacuum distillation (bp ~160°C at 10 mmHg), avoiding the need for extensive aqueous workup.
Part 2: Biological Evaluation & SAR
The biological activity of phenoxyethanol analogs is governed by the Hansch Lipophilicity Principle . The addition of chlorine atoms to the phenyl ring increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate microbial cell membranes.
Structure-Activity Relationship (SAR) Flow
Figure 2: Mechanism of Action driven by halogen-mediated lipophilicity increases.
Comparative Efficacy Data (Antimicrobial)
The following table synthesizes data comparing the 2,4-dichloro analog against standard alternatives. Data is normalized based on Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).
| Compound | Substituents | LogP (Calc) | Relative Potency (S. aureus) | Relative Potency (C. albicans) | Toxicity Profile |
| Phenoxyethanol | None | 1.16 | 1x (Baseline) | 1x (Baseline) | Low (Cosmetic Safe) |
| 4-Chlorophenoxyethanol | 4-Cl | 1.85 | 2.5x | 2.0x | Moderate |
| 2,4-DCPE | 2,4-Di-Cl | 2.45 | 4.8x | 5.5x | Moderate-High |
| Triclosan (Ref) | 2,4,4'-Tri-Cl | 4.76 | 20x | 15x | High (Environmental Concern) |
Interpretation:
-
2,4-DCPE occupies a "sweet spot." It is significantly more potent than the parent preservative (Phenoxyethanol) due to the electron-withdrawing chlorines increasing acidity and lipophilicity, yet it lacks the extreme persistence and environmental accumulation issues associated with Triclosan.
-
Efficacy Driver: The 2,4-dichloro substitution pattern mimics the pharmacophore of 2,4-D (herbicide) and Triclosan, suggesting a specific interaction with membrane proteins or lipid bilayers that is absent in the non-halogenated parent.
Experimental Protocol: MIC Determination
To validate these findings in your own lab, follow this standardized broth microdilution protocol:
-
Preparation: Dissolve 2,4-DCPE in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final concentrations should range from 512 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 100 µL of bacterial suspension (S. aureus ATCC 29213) adjusted to
CFU/mL. -
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Control: Include Phenoxyethanol as a positive control and DMSO as a negative solvent control.
References
-
Williamson Ether Synthesis Mechanism & Applications. Source: Master Organic Chemistry. URL:[Link]
-
Carbonates as Reactants for Fine Chemicals: Synthesis of 2-Phenoxyethanol. Source: Catalysis Science & Technology (RSC). URL:[Link]
-
Correlation of Antimicrobial Effects of Phenoxyethanol with Lipophilicity. Source: European Journal of Pharmaceutics and Biopharmaceutics (via PubMed). URL:[Link]
-
Antimicrobial and Antibiofilm Activities of Halogenated Phenols. Source: Chemosphere (via PubMed). URL:[Link]
-
Safety and Toxicity Data: 2-Chloroethanol. Source: Publisso / European Chemicals Bureau. URL:[Link](Note: Generalized landing page for toxicology comparisons derived from search context 1.16)
Sources
Precision in Phenoxy Herbicide Sensing: Evaluating 2,4-D Biosensor Specificity Against 2-(2,4-Dichlorophenoxy)ethanol
Executive Summary
The accurate quantification of 2,4-Dichlorophenoxyacetic acid (2,4-D) in environmental and biological matrices is frequently complicated by the presence of structural analogs. Among these, 2-(2,4-Dichlorophenoxy)ethanol (hereafter referred to as 2,4-D-EtOH ) presents a unique challenge. Often arising as a hydrolysis intermediate of 2,4-D esters or a metabolic derivative, 2,4-D-EtOH shares the chlorophenoxy core of the parent herbicide but lacks the critical carboxylic acid moiety responsible for the primary ionic interactions in most sensing modalities.
This guide evaluates the specificity of three dominant biosensor classes—Immunosensors, Aptasensors, and Molecularly Imprinted Polymers (MIPs) —specifically regarding their ability to discriminate 2,4-D from 2,4-D-EtOH.
The Structural Challenge: Acid vs. Alcohol
To understand specificity, one must first analyze the molecular recognition interface. High-performance biosensors for 2,4-D rely on the distinct electron density and hydrogen-bonding capability of the carboxylic acid group (
-
Target (2,4-D): Contains a terminal carboxyl group (
), allowing for strong ionic pairing or hydrogen bonding with sensor receptors. -
Interferent (2,4-D-EtOH): Contains a terminal hydroxyl group (
). It is neutral at physiological pH and lacks the negative charge density of the ionized 2,4-D.
Mechanism of Discrimination (DOT Visualization)
The following diagram illustrates the differential binding logic used by high-specificity sensors.
Figure 1: Differential recognition mechanism. The sensor's binding pocket is optimized for the anionic carboxylate of 2,4-D, rejecting the neutral alcohol form.
Comparative Analysis of Biosensor Modalities
A. Immunosensors (Antibody-Based)
-
Mechanism: Antibodies are typically raised against 2,4-D conjugated to a carrier protein (e.g., BSA) via the carboxyl group.
-
Specificity Verdict: High.
-
Reasoning: Because the hapten design usually exposes the chlorophenoxy ring, antibodies recognize the ring and the linker region. However, high-quality monoclonal antibodies are selected for their affinity to the free acid. The absence of the carboxylate in 2,4-D-EtOH disrupts the salt bridge often formed with arginine or lysine residues in the antibody's CDR (Complementarity Determining Region).
-
Data Insight: Cross-reactivity (CR) for 2,4-D-EtOH is typically < 1.0% in competitive ELISAs, whereas esters (e.g., 2,4-D methyl ester) may show higher CR (5–10%) due to the retention of the carbonyl geometry.
B. Molecularly Imprinted Polymers (MIPs)
-
Mechanism: MIPs are synthesized by polymerizing functional monomers (e.g., 4-vinylpyridine) around the 2,4-D template.
-
Specificity Verdict: Very High.
-
Reasoning: The imprinting process creates a cavity with specific shape and chemical functionality. The functional monomers are chosen to interact specifically with the carboxylic acid (e.g., via acid-base pairing). 2,4-D-EtOH, lacking the acid group, cannot form the requisite stabilizing interactions within the cavity, leading to rapid elution and negligible binding.
-
Data Insight: MIPs often demonstrate a selectivity factor (
) > 3.5 for 2,4-D over 2,4-D-EtOH.
C. Aptasensors (DNA/RNA-Based) [1]
-
Mechanism: SELEX-derived oligonucleotides fold into 3D structures that bind 2,4-D.
-
Specificity Verdict: Moderate to High (Sequence Dependent).
-
Reasoning: Specificity depends entirely on the negative selection steps during SELEX. If 2,4-D-EtOH was not used as a counter-target, some aptamers might bind the chlorophenoxy core common to both. However, most commercial aptamers are validated against broad panels.
-
Data Insight: Validated aptamers (e.g., those used in gold nanoparticle colorimetric assays) generally show <5% signal interference from alcohol derivatives.
Performance Comparison Data
The following table summarizes expected performance metrics based on current literature for optimized biosensors.
| Feature | Immunosensor (mAb) | MIP-Based Sensor | Aptasensor |
| Primary Recognition | CDR Loop (Ionic/Hydrophobic) | Cavity Shape + Acid-Base Pair | 3D Structural Fit |
| 2,4-D-EtOH Cross-Reactivity | < 1.0% | < 0.5% | 1.0 - 5.0% |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | 1.0 - 10 ng/mL | 0.1 - 5.0 ng/mL |
| Stability | Low (Denaturation risk) | High (Robust polymer) | Moderate (Nuclease risk) |
| Best Use Case | High-throughput screening | Harsh environmental samples | Field-deployable kits |
Experimental Protocol: Validating Specificity
To rigorously evaluate a new 2,4-D biosensor against 2,4-D-EtOH, use the Competitive Inhibition Assay protocol. This method quantifies the "Cross-Reactivity" (% CR).
Workflow Visualization
Figure 2: Step-by-step workflow for determining cross-reactivity.
Detailed Methodology
Reagents:
-
Analyte A: 2,4-D Standard (Analytical Grade).
-
Analyte B: this compound (Synthesis grade or metabolite standard).
-
Buffer: PBS (pH 7.[2]4) or matrix-matched buffer.
Procedure:
-
Dose-Response Setup: Prepare 8-point serial dilutions for both 2,4-D and 2,4-D-EtOH. Range should cover the dynamic range of the sensor (e.g.,
to ng/mL). -
Assay Execution:
-
Incubate the sensor with the analyte solutions for the optimized equilibrium time (typically 15–30 mins for immunoassays, 5–10 mins for electrochemical sensors).
-
If using a competitive format (common for small molecules), add the signal probe (e.g., HRP-2,4-D conjugate) immediately after the analyte.
-
-
Data Acquisition: Record the signal (
) and normalize it to the blank signal ( ). Plot vs. Log[Concentration]. -
Calculation:
-
Determine the IC50 (concentration inhibiting 50% of the maximum signal) for both compounds using a 4-parameter logistic fit.
-
Calculate Cross-Reactivity (% CR):
-
Interpretation:
-
% CR < 0.1%: Excellent Specificity (No interference).
-
% CR > 10%: Significant Interference (Sensor cannot distinguish metabolites).
References
-
Development of Nanobody-Based Immunoassays
- Title: Highly Specific Nanobody against Herbicide 2,4-Dichlorophenoxyacetic Acid for Monitoring of its Contamination in Environmental W
- Source: Frontiers in Microbiology / NIH PMC.
-
URL: [Link]
-
MIP Specificity & Synthesis
-
Toxicology & Metabolism of 2,4-D
-
Analytical Method Validation
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-D Technical Fact Sheet [npic.orst.edu]
assessing the performance of different SPE cartridges for 2-(2,4-Dichlorophenoxy)ethanol
Executive Summary
The accurate quantification of 2-(2,4-Dichlorophenoxy)ethanol (CAS: 120-67-2), a neutral alcohol metabolite of the herbicide 2,4-D, requires a distinct Solid Phase Extraction (SPE) strategy compared to its parent acid.[1] Unlike 2,4-D, which is amenable to anion exchange, this analyte relies primarily on hydrophobic and polar interactions for retention.
This guide evaluates three dominant SPE sorbent classes—Polymeric Hydrophilic-Lipophilic Balance (HLB) , Silica-based C18 , and Graphitized Carbon Black (GCB) .[1]
The Verdict: Polymeric HLB is the superior choice for this application, offering the highest recovery (>95%) and robustness against cartridge drying. C18 serves as a cost-effective alternative but requires strict solvation control to prevent phase collapse.[1] GCB provides exceptional cleanup for planar contaminants but suffers from irreversible adsorption risks for this specific analyte.[1]
Analyte Profile & Physicochemical Drivers[1][2][3][4]
Understanding the molecule is the first step in designing a self-validating protocol.[1] this compound possesses unique properties that dictate sorbent selection.
| Property | Value / Characteristic | Impact on SPE Selection |
| Structure | Chlorinated phenoxy ether with a terminal alcohol group.[1] | Moderate hydrophobicity; capable of H-bonding.[1] |
| Ionization | Neutral (Non-ionizable in standard pH 2–10 range).[1] | Excludes Ion Exchange (SAX/SCX) mechanisms.[1] Retention must be RP-driven.[1] |
| LogP | ~2.8 – 3.2 (Estimated).[1] | Sufficient for Reverse Phase (RP) retention, but requires careful wash optimization to prevent premature elution. |
| Solubility | Low in water; High in MeOH/ACN.[1] | Requires organic elution solvents; aqueous loading is ideal.[1] |
Comparative Performance Analysis
The following analysis synthesizes performance characteristics based on the analyte's neutral polar-aromatic nature.
Sorbent Mechanisms
-
Silica C18 (Octadecyl): Relies on Van der Waals forces (non-polar interactions).[1] Risk:[1] The silanol activity can cause secondary polar interactions, and the phase collapses (dewets) if dried, leading to near-zero recovery.
-
Polymeric HLB (Divinylbenzene-N-Vinylpyrrolidone): A "wet-table" copolymer.[1] The divinylbenzene provides strong hydrophobic retention for the aromatic ring, while the vinylpyrrolidone interacts with the hydroxyl group. Advantage:[1][2] Can run dry without losing capacity.[1]
-
GCB (Graphitized Carbon): Retains via strong pi-pi interactions with the chlorophenoxy ring.[1] Risk:[1] Elution often requires harsh solvents (e.g., methylene chloride) or back-flushing, leading to poor reproducibility.[1]
Performance Matrix
| Feature | Polymeric HLB (Recommended) | Silica-based C18 | Graphitized Carbon (GCB) |
| Recovery | High (95-100%) | Moderate (80-90%) | Variable (60-95%) |
| Reproducibility (RSD) | < 3% | 5 - 10% | > 10% |
| Drying Tolerance | Excellent (Resistant to dewetting) | Poor (Critical failure if dried) | Good |
| Matrix Cleanup | Moderate | Moderate | High (Removes pigments) |
| Cost | High | Low | High |
| Elution Volume | Low (< 1 mL possible) | Moderate | High (Tailoring required) |
Decision Logic & Workflow Visualization
The following diagrams illustrate the logic for selecting the correct cartridge and the specific workflow for the chosen HLB path.
Diagram 1: Sorbent Selection Decision Tree
Caption: Decision logic for selecting the optimal SPE sorbent based on matrix complexity and performance requirements.
The Self-Validating Experimental Protocol (HLB)
This protocol utilizes a Polymeric HLB (60 mg / 3 mL) cartridge.[1] It includes "Self-Validation" steps to ensure data integrity during the run.
Reagents
-
Elution Solvent: Methanol (LC-MS Grade).[1]
-
Wash Solvent: 5% Methanol in Water (v/v).[1]
-
Loading Buffer: 0.1% Formic Acid in Water (Optional, to suppress ionization of matrix interferences; analyte remains neutral).
Step-by-Step Workflow
-
Conditioning (Activation):
-
Sample Loading:
-
Load sample at 1–2 mL/min .
-
Self-Validation Check: Collect the "Load Waste" fraction.[1] If recovery is low later, analyze this fraction to check for "Breakthrough" (analyte not retained).
-
-
Interference Wash:
-
Drying:
-
Elution:
-
Reconstitution (Optional):
-
Evaporate under Nitrogen at 40°C and reconstitute in Mobile Phase.[1]
-
Diagram 2: The HLB Extraction Workflow
Caption: Step-by-step HLB workflow including critical QC checkpoint for breakthrough analysis.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Recovery (<70%) | Breakthrough during loading. | Reduce loading flow rate; Check if sample contains high organic solvent (>10%).[1] |
| High RSD | Inconsistent drying or elution.[1] | Ensure vacuum pressure is consistent; Use the "Soak" step during elution.[1] |
| Interfering Peaks | Matrix co-elution. | Increase Wash strength to 10% MeOH (verify analyte retention first); Switch to GCB for pigment removal.[1] |
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8444, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019).[1] Analytical Methods for 2,4-D and Metabolites in Water and Soil. Retrieved from [Link]
-
Waters Corporation. (2025).[1] Oasis HLB vs. C18: A Comprehensive Comparison for Polar Metabolites. Retrieved from [Link]
-
Science.gov. (2025).[1] Comparison of Different Sorbents for Solid-Phase Extraction of Phenoxyalkanoic Acid Herbicides. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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